Product packaging for c-di-AMP diammonium(Cat. No.:)

c-di-AMP diammonium

Cat. No.: B8198295
M. Wt: 692.5 g/mol
InChI Key: VMUFYPKVYNUECF-VEQUCWRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of c-di-AMP Discovery

The discovery of c-di-AMP is a relatively recent event in the field of microbiology. It was first identified in 2008 during the crystallization of the DNA integrity scanning protein (DisA) from Thermotoga maritima. nih.govnih.gov Researchers noticed an unexpected electron density that was later identified as a cyclic dinucleotide composed of two adenosine (B11128) monophosphates linked by 3',5'-phosphodiester bonds. nih.gov This serendipitous finding unveiled a new second messenger, joining the ranks of other well-known signaling molecules like cAMP, cGMP, and c-di-GMP. nih.gov The N-terminal domain of the DisA protein was shown to possess diadenylate cyclase activity, responsible for synthesizing c-di-AMP from two ATP molecules. nih.govnih.gov

Phylogenetic Distribution and Conservation Across Prokaryotic Domains

Since its discovery, c-di-AMP has been found to be widespread across the prokaryotic world. Diadenylate cyclases, the enzymes that synthesize c-di-AMP, are found in most bacterial phyla, including Firmicutes, Actinobacteria, and Cyanobacteria, as well as in some Gram-negative bacteria like Chlamydia, Deltaproteobacteria, and Spirochaetes. annualreviews.orgnih.gov Notably, major groups of Proteobacteria, such as the alpha, beta, and gamma subdivisions, appear to lack the machinery to produce c-di-AMP. oup.com The presence of c-di-AMP is not limited to bacteria; it has also been identified in the Euryarchaeota phylum of archaea, indicating its ancient origins and fundamental importance in prokaryotic life. nih.govannualreviews.orgnih.gov

The conservation of c-di-AMP signaling pathways is evident in the widespread presence of both synthesizing (DACs) and degrading (PDEs) enzymes. While most bacteria possess a single DAC, some, like Bacillus subtilis, have multiple DACs, highlighting the diversity in the regulation of c-di-AMP levels. nih.gov The enzymes responsible for degrading c-di-AMP also show broad distribution. For instance, PgpH-type PDEs are found in most bacterial phyla that produce c-di-AMP, with the exception of a few groups. nih.govannualreviews.org The presence of c-di-AMP signaling components in a vast number of bacterial and archaeal species underscores its conserved and critical role. nih.gov

Table 1: Distribution of c-di-AMP Synthesizing and Degrading Enzymes Across Prokaryotic Domains

Enzyme TypeDomainPhylum/Group
Synthesizing (DACs) BacteriaFirmicutes, Actinobacteria, Cyanobacteria, Chlamydia, Deltaproteobacteria, Spirochaetes
ArchaeaEuryarchaeota
Degrading (PDEs) BacteriaWidespread across most phyla that synthesize c-di-AMP
ArchaeaEuryarchaeota

Fundamental Significance in Microbial Physiology and Adaptation

The significance of c-di-AMP in microbial life is underscored by its essentiality for the viability of many bacterial species, particularly in nutrient-rich environments. annualreviews.orgnih.gov Alterations in the intracellular levels of c-di-AMP can have profound effects on bacterial growth and survival. mdpi.com Both insufficient and excessive levels of c-di-AMP can be detrimental, highlighting the importance of tightly regulated homeostasis. nih.gov

This second messenger is implicated in a wide array of cellular processes, demonstrating its pleiotropic role in microbial physiology. nih.gov Key functions regulated by c-di-AMP include:

Cell Wall Homeostasis: It plays a critical role in maintaining the integrity of the cell wall. mdpi.com

Potassium Ion Homeostasis: c-di-AMP is a central regulator of potassium transport, a crucial aspect of osmotic regulation. nih.govpnas.org It achieves this by binding to and modulating the activity of potassium transporters and riboswitches that control their expression. annualreviews.orgasm.org

DNA Integrity and Repair: The founding member of the DAC family, DisA, is involved in monitoring DNA integrity, linking DNA status to c-di-AMP signaling. nih.govnih.gov

Stress Response: c-di-AMP is involved in bacterial responses to various stresses, including osmotic and heat stress. wikipedia.orgfrontiersin.org

Biofilm Formation and Sporulation: It influences the transition between motile and sessile lifestyles and the formation of resilient spores. wikipedia.orgnih.gov

Virulence: In pathogenic bacteria, c-di-AMP can regulate the expression of virulence genes and is crucial for successful infection. wikipedia.orgnih.gov

The ability of c-di-AMP to influence such a diverse range of functions highlights its role as a master regulator that allows bacteria and archaea to adapt to changing environmental conditions. nih.gov The discovery of c-di-AMP has significantly broadened our understanding of prokaryotic signal transduction and its intricate control over microbial life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N12O12P2 B8198295 c-di-AMP diammonium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUFYPKVYNUECF-VEQUCWRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N12O12P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of C Di Amp Metabolism

c-di-AMP Biosynthesis: Diadenylate Cyclases (DACs)

Diadenylate cyclases are responsible for the condensation of two molecules of adenosine (B11128) triphosphate (ATP) to form one molecule of c-di-AMP, with the concurrent release of two pyrophosphate molecules. asm.orgnih.gov All identified DACs possess a conserved catalytic domain, termed the DAC domain (previously known as DUF147 or DisA_N), which is essential for their enzymatic activity. asm.orgnih.gov This core domain is often coupled with various other domains that serve to regulate the enzyme's activity, localization, and interactions with other proteins. nih.gov

Based on their domain architecture and associated functions, diadenylate cyclases have been categorized into several families. The most well-characterized of these are the CdaA/DacA and DisA families.

The CdaA (or DacA) family of diadenylate cyclases is the most widespread and is the sole DAC in many pathogenic bacteria, including Listeria monocytogenes and Staphylococcus aureus. asm.orgnih.gov In many of these organisms, CdaA is essential for growth. asm.orgnih.gov Structurally, CdaA-type enzymes typically feature an N-terminal transmembrane domain, which anchors the protein to the cell membrane, and a C-terminal cytoplasmic DAC domain that carries out the synthesis of c-di-AMP. nih.govoup.com This membrane localization positions CdaA to be involved in processes related to the cell envelope, such as cell wall homeostasis and potassium transport. asm.orgasm.org The activity of CdaA is often modulated by protein-protein interactions. For instance, in Bacillus subtilis, CdaA forms a complex with the regulatory protein CdaR and the phosphoglucosamine mutase GlmM, an enzyme involved in peptidoglycan synthesis. asm.orgresearchgate.net This interaction suggests a direct link between cell wall synthesis and c-di-AMP production. nih.gov

OrganismKey Characteristics of CdaA/DacAAssociated Regulatory ProteinsPrimary Functions
Bacillus subtilisMembrane-bound, essential for growth. asm.orgCdaR, GlmM asm.orgresearchgate.netCell wall homeostasis, potassium homeostasis. asm.org
Listeria monocytogenesSole and essential diadenylate cyclase. nih.govnih.govCdaR asm.orgGrowth, cell wall homeostasis, virulence. ebi.ac.uk
Staphylococcus aureusSole and essential diadenylate cyclase, termed DacA. researchgate.net-Cell wall homeostasis, resistance to β-lactam antibiotics. researchgate.net
Borrelia turicataeCritical for virulence and physiology. scienceopen.comasm.org-Osmoregulation, virulence. scienceopen.comasm.org

The DisA family of DACs is characterized by a unique domain architecture, typically consisting of an N-terminal DAC domain followed by a linker and a C-terminal helix-hairpin-helix (HhH) DNA-binding domain. asm.org This structure enables DisA to function as a DNA integrity scanning protein. nih.gov DisA oligomerizes, often forming an octameric structure, and binds to DNA. oup.comresearchgate.net Its cyclase activity is inhibited when it encounters branched DNA structures, such as Holliday junctions, which are intermediates in DNA repair. nih.gov This mechanism links the synthesis of c-di-AMP directly to the status of DNA integrity. nih.gov A reduction in c-di-AMP levels due to DisA inhibition can, for example, delay sporulation in Bacillus subtilis in response to DNA damage. nih.govnih.gov In some bacteria like Mycobacterium smegmatis, the activity of DisA is also regulated through interaction with the DNA repair protein RadA. asm.orgresearchgate.net

OrganismKey Characteristics of DisAAssociated Regulatory Proteins/MoleculesPrimary Functions
Bacillus subtilisOctameric, DNA-binding protein. oup.comHolliday junctions (DNA), RadA nih.govasm.orgDNA integrity scanning, sporulation control, DNA damage response. nih.govnih.gov
Mycobacterium smegmatisSole DAC, interacts with RadA. researchgate.netRadA researchgate.netDNA damage response. researchgate.net
Thermotoga maritimaComplex domain architecture. asm.org-DNA integrity surveillance. asm.org

Beyond the CdaA and DisA families, several other distinct classes of diadenylate cyclases have been identified, each with unique domain structures and specific roles. asm.org

CdaS: Found in Bacillus species and their close relatives, CdaS is a sporulation-specific diadenylate cyclase. asm.orgnih.gov It consists of a C-terminal DAC domain preceded by an N-terminal autoinhibitory domain composed of two alpha-helices. nih.govresearchgate.net The activity of CdaS is regulated by a transition between an inactive hexameric state and an active dimeric form. nih.govnih.gov This enzyme is expressed late in sporulation and is required for the efficient germination of spores. asm.orgebi.ac.uk

CdaM/DacM: Identified in genome-reduced bacteria of the genus Mycoplasma, CdaM (also referred to as DacM) enzymes feature a DAC domain fused to a transmembrane helix. asm.orgbiorxiv.org Studies on Mycoplasma ovipneumoniae have shown that DacM can utilize both ATP and ADP as substrates to synthesize c-di-AMP. biorxiv.orgresearchgate.net

CdaZ: This family of cyclases is found in Euryarchaeota. asm.org These enzymes are characterized by an N-terminal pyruvate (B1213749) kinase-like domain fused to the DAC domain, suggesting a potential link between c-di-AMP synthesis and central metabolism. asm.org

A comprehensive bioinformatic analysis has further expanded the classification of diadenylate cyclases into 22 families based on their conserved domain architectures, highlighting the diverse regulatory inputs that control c-di-AMP synthesis across different organisms. asm.orgnih.gov

The synthesis of c-di-AMP by diadenylate cyclases is a condensation reaction that utilizes two molecules of ATP. nih.gov The reaction proceeds with the release of two molecules of pyrophosphate. nih.gov The catalytic active site resides within the conserved DAC domain, which contains signature motifs, such as DGA and RHR, that are crucial for catalysis. mdpi.comresearchgate.net

The catalytic mechanism is believed to involve a two-metal-ion mechanism, similar to that of DNA polymerases and adenylyl cyclases. researchgate.net Metal ions, such as manganese (Mn²⁺) or cobalt (Co²⁺), are often required as cofactors for CdaA activity, playing a crucial role in binding the ATP substrate and facilitating the nucleophilic attack that leads to the formation of the phosphodiester bonds. nih.govnih.gov

Crystal structures of the catalytic domain of CdaA from Listeria monocytogenes have provided detailed insights into the active site. nih.govnih.gov These structures show that the enzyme can exist in different conformations, including an apo state, a post-catalytic state with bound c-di-AMP, and a complex with AMP. nih.gov A key feature of the catalytic process is the flexibility of a tyrosine residue that helps to lock the adenine (B156593) ring of ATP into the active site. nih.govresearchgate.net The formation of a catalytically active dimer is also a critical step, bringing two ATP molecules into the correct orientation for the cyclization reaction to occur. nih.gov

The intracellular levels of c-di-AMP must be tightly controlled, as both its absence and its accumulation can be detrimental to the cell. nih.govasm.org Consequently, the synthesis of c-di-AMP is regulated at multiple levels.

Protein-Protein Interactions: A primary mode of regulation is through direct interaction with other proteins.

The activity of the membrane-bound CdaA is modulated by its interaction with CdaR and GlmM. researchgate.net In L. monocytogenes, CdaR has been shown to negatively influence CdaA activity, particularly at higher growth temperatures. asm.org The interaction with GlmM provides a direct link between c-di-AMP synthesis and the status of peptidoglycan biosynthesis. nih.gov

The DNA-scanning enzyme DisA is regulated by its interaction with the recombination protein RadA, which can inhibit its cyclase activity. asm.orgresearchgate.net

Autoinhibition: Some DACs, like CdaS, possess intrinsic autoinhibitory domains. The N-terminal domain of CdaS limits the enzymatic activity of its C-terminal DAC domain, and this inhibition is thought to be relieved under specific conditions during sporulation, possibly through a change in its oligomeric state from an inactive hexamer to an active dimer. nih.govresearchgate.netnih.gov

Allosteric Regulation and Transcriptional Control: Recent findings suggest that c-di-AMP synthesis can be part of a larger regulatory network. In Saccharopolyspora erythraea, the expression of the disA gene is directly repressed by the N-acetylglucosamine (GlcNAc)-sensing regulator DasR. nih.gov C-di-AMP, in turn, can bind to DasR and allosterically activate its repressor function. This creates a transcriptional feedback loop where c-di-AMP levels can influence the expression of its own synthesizing enzyme in response to nutrient availability (GlcNAc). nih.gov

Substrate Availability and Environmental Signals: The synthesis of c-di-AMP is also influenced by the availability of its substrate, ATP, and by broader environmental and metabolic cues. For instance, in Bacillus subtilis, c-di-AMP synthesis is enhanced when cells are grown with glutamate (B1630785) as a nitrogen source compared to glutamine, indicating that the quality of the nitrogen source is an important signal for c-di-AMP production. asm.org

Regulatory Mechanisms Governing c-di-AMP Synthesis

Transcriptional and Post-Translational Control of DAC Activity

The activity of diadenylate cyclases (DACs) is intricately regulated at both the transcriptional and post-translational levels to ensure appropriate cellular concentrations of c-di-AMP. Transcriptional regulation governs the amount of DAC enzyme present in the cell, while post-translational modifications provide a rapid mechanism to modulate enzyme activity in response to specific signals.

In many bacteria, the genes encoding DACs are subject to control by various transcription factors that respond to environmental and cellular cues. For instance, the expression of dacA in certain bacteria is influenced by stress conditions, ensuring that c-di-AMP production is coupled to the cell's physiological state.

Post-translational modifications offer a more immediate layer of control over DAC activity. One of the key modifications is phosphorylation, which can either enhance or inhibit enzyme function. This reversible process allows for rapid adjustments in c-di-AMP synthesis. Acetylation is another crucial post-translational modification that has been shown to regulate DAC activity. For example, in Saccharopolyspora erythraea, the diadenylate cyclase DisA is acetylated at a specific lysine (B10760008) residue (K66), which directly inactivates its enzymatic activity. This acetylation is dependent on acetyl phosphate (B84403) (AcP), linking c-di-AMP homeostasis to the central carbon metabolism of the cell.

Furthermore, protein-protein interactions play a significant role in modulating DAC function. The activity of the CdaA diadenylate cyclase in Bacillus subtilis is modulated by its interaction with the CdaR protein. nih.gov Similarly, the DisA protein's activity is controlled through its interaction with the RadA recombination protein. nih.gov These interactions can alter the conformation of the DAC, thereby affecting its catalytic efficiency. In Lactococcus lactis, the peptidoglycan biosynthesis enzyme GlmM has been shown to interact with and modulate the activity of the diadenylate cyclase CdaA, providing a direct link between cell wall synthesis and c-di-AMP signaling.

Allosteric Regulation of DACs by Cellular Cues

Allosteric regulation provides a mechanism for the rapid fine-tuning of diadenylate cyclase (DAC) activity in response to the fluctuating availability of cellular metabolites and other signaling molecules. This form of regulation occurs when a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits catalysis.

A prime example of allosteric regulation is the inhibition of DACs by the final product of a metabolic pathway, a phenomenon known as feedback inhibition. This prevents the overaccumulation of the product. In the context of c-di-AMP signaling, specific small molecules can act as allosteric effectors. For instance, the binding of certain nucleotides or metabolic intermediates can signal the metabolic state of the cell to the DAC, adjusting c-di-AMP production accordingly.

In Saccharopolyspora erythraea, c-di-AMP itself can act as an allosteric regulator, influencing the activity of proteins involved in N-acetylglucosamine (GlcNAc) signaling. This creates a feedback loop where c-di-AMP levels can modulate metabolic pathways, which in turn may influence the signals that regulate DAC activity.

The structure of the DAC enzyme often includes regulatory domains that are poised to receive these allosteric signals. The binding of an effector molecule to such a domain can trigger a cascade of conformational changes that are transmitted to the catalytic core, thereby altering its activity. This allows the cell to integrate information from various metabolic pathways and adjust c-di-AMP levels to maintain cellular homeostasis. For example, the small molecule IPA-3 has been identified as an allosteric inhibitor of the p21-activated kinase-1 (PAK-1) and was subsequently found to inhibit diadenylate cyclase activity, demonstrating the potential for small molecules to directly modulate c-di-AMP synthesis. nih.gov

Interplay of DAC Activity with DNA Integrity Sensing and Acetyl Phosphate Metabolism

The activity of diadenylate cyclases (DACs) is closely intertwined with fundamental cellular processes, including the maintenance of DNA integrity and central metabolism, particularly through acetyl phosphate. This integration allows the cell to coordinate c-di-AMP signaling with its genomic health and metabolic status.

A well-characterized example of this interplay is the Bacillus subtilis protein DisA, which functions as both a DNA integrity scanning protein and a diadenylate cyclase. DisA assembles into an octameric complex that can bind to branched DNA structures, such as those that arise during DNA replication stress or damage. nih.gov This binding to damaged DNA allosterically inhibits the cyclase activity of DisA, leading to a decrease in cellular c-di-AMP levels. nih.gov This reduction in c-di-AMP serves as a signal to halt cell cycle progression, providing time for DNA repair. This mechanism directly links the physical state of the chromosome to the regulation of a key second messenger.

The connection between DAC activity and cellular metabolism is highlighted by the role of acetyl phosphate (AcP). AcP is a key intermediate in bacterial central metabolism and can act as a phosphodonor in two-component signaling systems and as an acetylating agent for proteins. In some actinobacteria, AcP levels have been shown to influence c-di-AMP homeostasis. AcP-dependent acetylation can directly modify and regulate the activity of DACs. For instance, the acetylation of the diadenylate cyclase DisA has been shown to inactivate its function, thereby reducing c-di-AMP production. This provides a direct link between the metabolic state of the cell, as reflected by AcP levels, and the synthesis of c-di-AMP.

c-di-AMP Degradation: Phosphodiesterases (PDEs)

The cellular levels of c-di-AMP are not only controlled by its synthesis but also by its degradation, which is carried out by a class of enzymes known as phosphodiesterases (PDEs). These enzymes hydrolyze the phosphodiester bonds of c-di-AMP, converting it into linear 5’-phosphoadenylyl-3’-5’-adenosine (pApA) or directly into two molecules of 5’-adenosine monophosphate (AMP). The activity of these PDEs is crucial for terminating c-di-AMP signaling and for preventing the toxic accumulation of this second messenger.

PDE Enzyme Families and Characteristics

c-di-AMP-specific phosphodiesterases are broadly classified into two major families based on the protein domains that harbor their catalytic activity: the DHH/DHHA1 domain-containing PDEs and the HD domain-containing PDEs.

DHH/DHHA1 Domain-Containing PDEs (e.g., GdpP, PdeA, Pde1, Pde2, MsPDE)

The DHH/DHHA1 domain-containing phosphodiesterases are a widespread family of enzymes characterized by a conserved DHH motif in their catalytic domain. This family can be further subdivided based on their domain architecture and substrate specificity.

GdpP: This protein is a well-characterized c-di-AMP phosphodiesterase found in many Gram-positive bacteria, including Staphylococcus aureus. GdpP is a multidomain protein that typically contains N-terminal transmembrane helices, a PAS sensory domain, a GGDEF domain, and the catalytic DHH/DHHA1 domain. GdpP hydrolyzes c-di-AMP to pApA. In S. aureus, GdpP is the primary c-di-AMP phosphodiesterase, and its activity is crucial for maintaining c-di-AMP homeostasis.

PdeA: In Streptococcus mutans, PdeA is a homolog of GdpP and possesses a DHH-DHHA1 domain. researchgate.net Deletion of the pdeA gene leads to a significant increase in intracellular c-di-AMP levels, confirming its role as a c-di-AMP phosphodiesterase. researchgate.net PdeA has been shown to influence biofilm formation in this organism. researchgate.net

Pde1 and Pde2: Streptococcus pneumoniae encodes two DHH subfamily 1 proteins, Pde1 and Pde2, that both exhibit c-di-AMP phosphodiesterase activity. nih.gov However, they have distinct catalytic properties. Pde1 hydrolyzes c-di-AMP to pApA, whereas Pde2 can degrade c-di-AMP directly to AMP. nih.govresearchgate.net Furthermore, Pde2, but not Pde1, is capable of hydrolyzing pApA to AMP. nih.gov Both enzymes play a role in bacterial growth and virulence. nih.gov Biochemical characterization has shown that both Pde1 and Pde2 prefer Mn2+ as a cofactor and exhibit optimal activity at a pH of 8.5. nih.gov

MsPDE: In Mycobacterium smegmatis, MsPDE is a c-di-AMP-specific phosphodiesterase that contains a DHH-DHHA1 domain. This enzyme demonstrates a significantly higher hydrolytic efficiency for c-di-AMP compared to c-di-GMP. MsPDE can convert c-di-AMP to pApA and further to AMP. The DHH domain is critical for its phosphodiesterase activity.

EnzymeOrganismDomain ArchitectureHydrolysis ProductsKey Characteristics
GdpP Staphylococcus aureusTransmembrane helices, PAS, GGDEF, DHH/DHHA1pApAPrimary c-di-AMP PDE in S. aureus.
PdeA Streptococcus mutansDHH-DHHA1Not specifiedInfluences biofilm formation.
Pde1 Streptococcus pneumoniaeDHH-DHHA1pApAPrefers Mn2+, optimal pH 8.5. nih.gov
Pde2 Streptococcus pneumoniaeDHH-DHHA1AMPCan also hydrolyze pApA to AMP. nih.govresearchgate.net
MsPDE Mycobacterium smegmatisDHH-DHHA1pApA and AMPHigh specificity for c-di-AMP.
HD Domain-Containing PDEs (e.g., PgpH)

The second major family of c-di-AMP phosphodiesterases contains a catalytic HD domain, named for a conserved histidine-aspartate motif.

PgpH: This enzyme was first identified in Listeria monocytogenes and represents a distinct class of c-di-AMP phosphodiesterases. PgpH is a membrane-bound protein with a cytoplasmic HD domain that specifically hydrolyzes c-di-AMP to pApA. The activity of PgpH is dependent on metal ions, typically Mn2+. In L. monocytogenes, PgpH works in concert with the DHH/DHHA1-containing PDE, PdeA, to regulate intracellular c-di-AMP levels. The presence of both types of PDEs in a single organism suggests a complex and finely tuned system for c-di-AMP degradation.

EnzymeOrganismDomain ArchitectureHydrolysis ProductKey Characteristics
PgpH Listeria monocytogenesTransmembrane helices, HD domainpApAMetal-dependent, works with PdeA.
Extracellular c-di-AMP Phosphodiesterases (e.g., CdnP)

While most c-di-AMP metabolism occurs within the cytoplasm, some bacteria possess phosphodiesterases (PDEs) that are active in the extracellular space. A key example is the cell wall-anchored phosphodiesterase CdnP (cyclic dinucleotide phosphodiesterase), first identified in the human pathogen Streptococcus agalactiae (Group B Streptococcus, GBS). asm.orgnih.gov This enzyme is exposed to the cell surface and is responsible for degrading c-di-AMP that is present outside the bacterium. nih.govnih.gov

The activity of CdnP is crucial for modulating the concentration of extracellular c-di-AMP, which can function as a signaling molecule that alerts the host immune system. nih.gov In GBS, CdnP acts in concert with a second ectonucleotidase, NudP, to sequentially degrade extracellular c-di-AMP ultimately into adenosine. nih.gov Inactivation of the cdnP gene leads to a significant accumulation of c-di-AMP in the extracellular environment, demonstrating its primary role in clearing this external pool of the second messenger. nih.gov This mechanism allows the bacterium to control a potential trigger for host immune responses. nih.gov

Hydrolysis Products and Enzymatic Degradation Pathways (AMP, pApA)

The enzymatic degradation of cyclic di-AMP is a critical process for terminating its signaling functions and is carried out by specific phosphodiesterases (PDEs). nih.gov The hydrolysis of c-di-AMP is not a single-step reaction but typically proceeds via a linear intermediate, 5'-phosphoadenylyl-(3'→5')-adenosine, commonly known as pApA. nih.govcaymanchem.com This process involves the sequential cleavage of the two phosphodiester bonds within the cyclic molecule.

The degradation pathway can be summarized in two main steps:

Hydrolysis to pApA : A PDE cleaves one of the 3'-5' phosphodiester bonds in the c-di-AMP ring, resulting in the formation of the linear dinucleotide pApA. nih.govnih.gov

Hydrolysis to AMP : The linear pApA intermediate is then further hydrolyzed, breaking the remaining phosphodiester bond to yield two molecules of adenosine 5'-monophosphate (5'-AMP). nih.govnih.gov

Bacteria possess several families of PDEs, which differ in their catalytic domains and the final products they generate. nih.govpnas.org

PDE FamilyCatalytic DomainPrimary Hydrolysis ProductSecondary Hydrolysis ProductNotes
GdpP/PdeA DHH-DHHA15'-pApA-First characterized c-di-AMP PDE family. asm.orgnih.govnih.gov
PgpH HD5'-pApA-Requires an additional enzyme for full degradation to AMP. asm.orgnih.govnih.gov
DhhP/Pde2 DHH-DHHA15'-pApA5'-AMPCan often perform both hydrolysis steps. Some members prefer pApA as a substrate over c-di-AMP. asm.orgnih.gov
AtaC Metal-dependent phosphohydrolase5'-pApA5'-AMPEfficiently hydrolyzes c-di-AMP completely to AMP. pnas.orgnih.gov
NrnA DHH5'-AMP-A nano-RNase that can degrade pApA produced by other PDEs (like GdpP or PgpH) into AMP. asm.orgnih.gov

For enzymes like GdpP and PgpH that exclusively produce 5'-pApA, a second enzyme, such as the nano-RNase NrnA, is required to complete the degradation pathway to AMP. asm.orgnih.gov In contrast, some DhhP-type enzymes and the more recently discovered AtaC can catalyze the entire reaction from c-di-AMP to AMP. nih.govpnas.org This diversity in enzymatic capabilities allows for precise and varied control over the levels of both cyclic and linear dinucleotides in the cell.

Regulatory Mechanisms Governing c-di-AMP Degradation

The activity of c-di-AMP phosphodiesterases is tightly controlled to ensure appropriate intracellular levels of the second messenger. This regulation occurs through multiple mechanisms, including the binding of small molecules and ions to the enzymes and through post-translational controls.

The catalytic activity of PDEs can be enhanced or inhibited by various cellular signals, allowing the cell to integrate information about its metabolic state with c-di-AMP signaling.

(p)ppGpp : The alarmone (p)ppGpp, which signals amino acid starvation and initiates the stringent response, has been shown to inhibit the activity of both GdpP and PgpH-family PDEs. asm.orgnih.gov For GdpP, (p)ppGpp acts as a competitive inhibitor of c-di-AMP, whereas its inhibition of PgpH is non-competitive. nih.govnih.gov This interaction provides a direct link between the stringent response and c-di-AMP homeostasis.

Heme and Nitric Oxide (NO) : Some PDEs, such as GdpP, contain sensory domains (e.g., PAS domains) that can bind cofactors like heme. nih.gov The binding of nitric oxide (NO) to this heme group can then modulate the enzyme's phosphodiesterase activity, linking c-di-AMP degradation to redox state or nitrosative stress.

Metal Ions : The activity of c-di-AMP PDEs is typically dependent on divalent metal ions, which are crucial for the catalytic reaction. Manganese (Mn²⁺) is often the preferred cofactor for the DHH/DHHA1 (GdpP, DhhP) and HD (PgpH) domain-containing enzymes. pnas.org The phosphodiesterase AtaC also requires Mn²⁺ for its hydrolytic function. pnas.orgnih.gov The availability of these ions within the cell can therefore directly influence the rate of c-di-AMP degradation.

ATP : In Mycobacterium tuberculosis, the activity of the synthesizing enzyme (diadenylate cyclase) is allosterically regulated by its substrate, ATP, which in turn influences the concentration of c-di-AMP available for degradation. nih.gov

ModulatorTarget PDE FamilyEffect on ActivityType of Regulation
(p)ppGpp GdpP, PgpHInhibitionAllosteric Inhibition
Heme/NO GdpP (with PAS domain)Modulation (Activation)Cofactor/Allosteric Regulation
Mn²⁺ GdpP, PgpH, DhhP, AtaCRequired for CatalysisCofactor Requirement
ATP Diadenylate CyclasesModulationSubstrate/Allosteric Regulation

Beyond allosteric modulation, PDE activity is regulated by mechanisms that control the enzyme's location, interactions, and covalent modifications. While research into this area is ongoing, several key principles have been identified.

Subcellular Localization : The physical location of a PDE within the cell is a critical aspect of its regulation. For instance, GdpP-type PDEs are often anchored to the cell membrane. nih.gov This localization is functionally important, as it may position the enzyme to respond to membrane-associated signals or to regulate c-di-AMP levels in specific cellular compartments.

Protein-Protein Interactions : The activity of c-di-AMP metabolic enzymes can be controlled through interactions with other proteins. In Bacillus subtilis, the diadenylate cyclase CdaA forms a complex with the regulatory protein CdaR and the metabolic enzyme GlmM, linking c-di-AMP synthesis to cell wall precursor availability. nih.gov While less characterized for PDEs, their multi-domain architecture suggests that similar protein-protein interactions likely play a role in regulating their degradation activity in response to specific signals. nih.gov

Covalent Modifications : Protein post-translational modifications (PTMs) such as phosphorylation and acylation are common regulatory mechanisms for enzyme activity. mdpi.com In Actinomycetes, PTMs are known to dynamically regulate metabolic states in response to environmental stimuli. mdpi.com This suggests that the activity of c-di-AMP phosphodiesterases may also be controlled by covalent modifications, allowing for rapid and reversible responses to changing cellular conditions.

Homeostatic Regulation of Intracellular c-di-AMP Concentrations

Essentiality of c-di-AMP and Consequences of Concentration Imbalance

The intracellular concentration of c-di-AMP is maintained in a delicate balance, as both its absence and its overaccumulation are detrimental to the bacterial cell. This has led to the characterization of c-di-AMP as an "essential poison". asm.orgasm.org

Essentiality of c-di-AMP For many Gram-positive bacteria, including pathogens like Staphylococcus aureus, Listeria monocytogenes, and the model organism Bacillus subtilis, c-di-AMP is the only known essential second messenger. asm.orgasm.orgmdpi.com The complete depletion of c-di-AMP, typically achieved by deleting the genes for all diadenylate cyclases, is lethal under normal laboratory growth conditions. mdpi.com This essentiality is primarily linked to the central role of c-di-AMP in maintaining ion homeostasis, particularly the regulation of potassium and glutamate transport, as well as its involvement in cell wall synthesis. asm.orgmdpi.comnih.gov

Toxicity of c-di-AMP Accumulation Conversely, the uncontrolled accumulation of c-di-AMP is highly toxic. asm.orgasm.org Strains lacking the primary c-di-AMP-degrading phosphodiesterases exhibit severe growth defects and may be inviable. asm.orgasm.org The toxicity of high c-di-AMP levels is widespread among bacteria and is linked to impaired cell wall integrity, sensitivity to stress, and attenuated virulence. asm.org In some bacteria, the accumulation of c-di-AMP is so toxic that suppressor mutations that inactivate the synthesizing enzyme CdaA frequently arise to restore viability. nih.govasm.org

Consequences of Imbalance A precise homeostatic control, managed by the opposing activities of diadenylate cyclases and phosphodiesterases, is therefore critical for bacterial survival and growth. nih.govnih.gov Any significant deviation from the optimal intracellular concentration range can lead to a variety of negative physiological consequences.

c-di-AMP LevelCauseKey Consequences
Depletion (Lethally Low) Deletion of diadenylate cyclase genes (e.g., cdaA)Cell death, lysis, failure to grow under standard conditions. mdpi.comnih.gov
Imbalance (Too Low) Reduced diadenylate cyclase activityAltered metabolic activity, reduced virulence, defects in biofilm formation. nih.govnih.gov
Imbalance (Too High) Deletion of phosphodiesterase genes (e.g., gdpP, pgpH)Growth defects, attenuated virulence, increased sensitivity to osmotic stress and cell wall-targeting antibiotics, altered cell morphology. asm.orgnih.gov

This dual nature of c-di-AMP as both essential and toxic underscores the central importance of the metabolic enzymes that synthesize and degrade it, positioning them as key regulatory hubs in bacterial physiology.

Mechanisms of Extracellular c-di-AMP Release (e.g., Efflux Pumps)

The intracellular concentration of cyclic di-AMP (c-di-AMP) is not only managed by synthesis and degradation but also by its active removal from the cell. oup.com The release of c-di-AMP into the extracellular environment is a crucial aspect of its homeostasis and plays a significant role in cell signaling and host-pathogen interactions. nih.govoup.com Bacteria have evolved specific mechanisms to transport this signaling molecule across the cellular membrane, primarily involving efflux pumps and other transport systems. nih.gov

Efflux Pumps in c-di-AMP Export

Multidrug resistance (MDR) efflux pumps, which are transport proteins located on the bacterial cell membrane, have been identified as key players in the export of c-di-AMP. nih.govresearchgate.net While primarily known for their role in extruding antibiotics and other toxic compounds, some MDR pumps also recognize and transport signaling molecules. nih.govnih.gov

In the intracellular pathogen Listeria monocytogenes, MDR efflux pumps are directly involved in the secretion of c-di-AMP. nih.gov Studies have demonstrated that mutants of L. monocytogenes overexpressing MDRs lead to increased secretion of c-di-AMP, which can subsequently trigger a potent type I interferon response in host cells. nih.govmdpi.com Specifically, the MDR transporters MdrM and MdrT have been implicated in this process. nih.gov The expression of these pumps can be induced by certain antibiotics, which enhances the secretion of c-di-AMP and consequently lowers its intracellular concentration. nih.gov

However, the role of MDR pumps in c-di-AMP export appears to be organism-specific. nih.gov In contrast to the findings in L. monocytogenes, research on Staphylococcus aureus revealed that mutations in homologs of MdrM and MdrT resulted in only insignificant changes to the levels of extracellular c-di-AMP. nih.gov This suggests that other, potentially more specific, transporters may be responsible for c-di-AMP efflux in S. aureus or that the contribution of these specific MDRs is minimal under the conditions tested. nih.gov

Other Transport Systems

Beyond the MDR family, other types of transporters have been shown to facilitate c-di-AMP release. In Bacillus subtilis, two genes, ycnB and yhcA, which encode for predicted permeases, have been found to be necessary for the secretion of c-di-AMP. asm.org A mutant strain of B. subtilis lacking both of these transporters was observed to secrete lower amounts of c-di-AMP, which had a significant impact on its ability to attach to plant roots, highlighting a role for extracellular c-di-AMP in mediating host-microbe interactions. asm.org

Release via Cell Lysis

In addition to active transport, c-di-AMP can also be released into the extracellular milieu through non-specific mechanisms such as cell lysis. nih.gov This is particularly relevant in the context of biofilms. Quantitative mass spectrometry has revealed that c-di-AMP is released from S. aureus biofilms as a result of cellular autolysis. nih.gov In a mutant strain lacking the c-di-AMP phosphodiesterase GdpP, the rate of autolysis from a biofilm was significantly increased, suggesting that high intracellular levels of c-di-AMP can promote cell lysis, thereby contributing to the extracellular pool of the second messenger. nih.gov

The following table summarizes the identified proteins involved in the extracellular release of c-di-AMP.

Protein/Gene Bacterial Species Type of Protein Key Finding
MdrMListeria monocytogenesMultidrug Efflux Pump (MDR)Involved in the active export of c-di-AMP from the bacterial cell. nih.govnih.gov
MdrTListeria monocytogenesMultidrug Efflux Pump (MDR)Participates in the secretion of c-di-AMP, a process that can be induced by antibiotics. nih.gov
YcnBBacillus subtilisPredicted PermeaseRequired for the secretion of c-di-AMP; mutants show reduced export and altered biofilm phenotypes. asm.org
YhcABacillus subtilisPredicted PermeaseWorks in conjunction with YcnB to facilitate c-di-AMP release, impacting plant attachment. asm.org

C Di Amp Signal Transduction and Receptor Interaction Dynamics

c-di-AMP Binding Proteins (Protein Receptors)

Cyclic di-AMP (c-di-AMP) exerts its regulatory functions by binding to a diverse array of protein receptors, thereby modulating their activity and influencing downstream cellular processes. The identification and characterization of these binding proteins have been crucial in elucidating the vast signaling network governed by this second messenger.

Identification of Conserved c-di-AMP Binding Domains (e.g., RCK_C, CBS)

Initial efforts to identify c-di-AMP receptor proteins led to the discovery of conserved domains that specifically recognize and bind this signaling molecule. Among the most well-characterized are the RCK_C (Regulator of Conductance of K+) and CBS (Cystathionine-Beta-Synthase) domains.

The RCK_C domain was first identified as the c-di-AMP binding motif within the potassium transporter gating component, KtrA, in Staphylococcus aureus. nih.govnih.gov This domain is commonly found at the C-terminus of various ion transporters and channels, suggesting a widespread role for c-di-AMP in regulating ion homeostasis. oup.com Structural and biochemical analyses have confirmed that the RCK_C domain is the primary receptor for c-di-AMP in proteins like KtrA and the cation/proton antiporter CpaA. nih.govwhiterose.ac.uk These domains are not exclusive to bacteria and are found in proteins from all kingdoms of life, indicating the broad significance of this regulatory mechanism. nih.govnih.gov

The CBS domain is another motif implicated in c-di-AMP binding. These domains are often found in tandem pairs and are known to bind adenosine-containing ligands. In the context of c-di-AMP signaling, CBS domains have been identified in proteins such as the OpuCA subunit of the carnitine transporter OpuC, where c-di-AMP binding inhibits transporter activity. nih.gov

Beyond these, other domains and structural motifs have been shown to interact with c-di-AMP. For instance, a PII-like signal transduction protein, PstA, was identified as a high-affinity c-di-AMP receptor. nih.govnih.gov Additionally, the universal stress protein (USP) domain of the sensor kinase KdpD has been shown to bind c-di-AMP. nih.govresearchgate.net The diversity of these binding domains highlights the pleiotropic nature of c-di-AMP signaling.

Table 1: Conserved c-di-AMP Binding Domains

Binding Domain Example Protein(s) Organism(s) Functional Consequence of Binding
RCK_C KtrA, CpaA, KhtT Staphylococcus aureus, Bacillus subtilis Regulation of ion transport
CBS OpuCA, MgtE Bacillus subtilis Inhibition of osmolyte uptake
PII-like PstA, DarA Staphylococcus aureus, Bacillus subtilis Signal transduction
USP-like KdpD Staphylococcus aureus Regulation of potassium transporter expression

Functional Characterization of Specific Protein Targets

The identification of c-di-AMP binding domains has facilitated the discovery and functional analysis of a growing number of specific protein targets. These targets can be broadly categorized into transporters, regulatory proteins, and metabolic enzymes.

A primary role of c-di-AMP signaling is the regulation of ion and osmolyte transport, which is critical for maintaining cellular turgor and homeostasis.

Ktr/Trk Systems : The KtrA protein, a component of the Ktr potassium uptake system, was one of the first identified c-di-AMP receptors. nih.govnih.gov Binding of c-di-AMP to the RCK_C domain of KtrA is essential for bacterial growth in low potassium conditions. nih.govnih.gov In Bacillus subtilis, c-di-AMP regulates the activity of Ktr channels, with KtrC being the dominant regulatory RCK protein over KtrA. pnas.org

KimA and Kup Transporters : The K+/H+ symporter KimA, belonging to the KUP (K+ UptaKe Permease) family, is inactivated by c-di-AMP in Bacillus subtilis. nih.govdntb.gov.ua This regulation is crucial for survival at low potassium and acidic pH. nih.gov Structural studies have revealed that c-di-AMP binding traps KimA in an inward-occluded conformation, thereby inhibiting its transport activity. nih.govresearchgate.net A homolog of KimA in Staphylococcus aureus also mediates potassium transport. nih.gov

Kdp System : The Kdp system is another potassium transport apparatus regulated by c-di-AMP. The sensor kinase KdpD of the KdpDE two-component system binds c-di-AMP, which in turn downregulates the expression of the kdp potassium transporter genes. nih.govnih.gov

CpaA : The predicted cation/proton antiporter CpaA in Staphylococcus aureus also possesses an RCK_C domain and directly binds c-di-AMP. nih.govresearchgate.net This interaction is thought to modulate its antiporter activity. mdpi.com

KhtT : The K+/H+ antiporter subunit KhtT contains a c-di-AMP-binding RCK_C domain, further implicating c-di-AMP in the control of potassium efflux. oup.com

OpuC : The ATP-binding cassette (ABC) transporter OpuC, responsible for the uptake of the osmolyte carnitine, is regulated by c-di-AMP. The nucleotide binds to the CBS domains of the OpuCA subunit, leading to the inhibition of carnitine uptake. nih.gov

Table 2: c-di-AMP Regulated Transporters

Transporter Protein Target Binding Domain Organism(s) Regulatory Effect
Ktr KtrA, KtrC RCK_C Staphylococcus aureus, Bacillus subtilis Activation of K+ uptake
KimA KimA C-terminal domain Bacillus subtilis, Listeria monocytogenes Inhibition of K+/H+ symport
Kdp KdpD USP-like Staphylococcus aureus, Listeria monocytogenes Repression of kdp expression
CpaA CpaA RCK_C Staphylococcus aureus Activation of K+ export
OpuC OpuCA CBS Bacillus subtilis Inhibition of carnitine uptake
Regulatory Proteins (e.g., BusR, DarA, DarB, KdpD, PstA)

c-di-AMP also targets a suite of regulatory proteins to orchestrate broader physiological responses.

BusR : The transcriptional regulator BusR contains an RCK_C domain and is involved in controlling gene expression in response to environmental cues. oup.com

DarA and DarB : In Bacillus subtilis, the PII-like signal transduction proteins DarA and DarB are prominent c-di-AMP receptors. nih.govnih.gov DarA is a homotrimer that binds three molecules of c-di-AMP, undergoing conformational changes that are thought to mediate its signaling function. nih.govnih.gov DarB, in its apo state, interacts with the stringent response protein Rel and the pyruvate (B1213749) carboxylase PycA. oup.comdntb.gov.ua Binding of c-di-AMP to DarB likely disrupts these interactions. nih.gov

KdpD : As mentioned previously, the histidine kinase KdpD functions as a c-di-AMP receptor, linking potassium sensing to a two-component signal transduction system that regulates the expression of the kdpFABC operon. researchgate.netmdpi.com

PstA : PstA, another PII-like protein, was identified as a specific c-di-AMP binding protein in Staphylococcus aureus through a genome-wide screen. nih.govwhiterose.ac.uk It is structurally conserved and binds c-di-AMP with high affinity, suggesting a significant role in the c-di-AMP signaling network, although its precise molecular function is still under investigation. researchgate.net

Table 3: c-di-AMP Regulated Regulatory Proteins

Protein Protein Family Organism(s) Known Interaction Partner(s)
BusR Transcriptional Regulator Various bacteria DNA
DarA PII-like Signal Transduction Bacillus subtilis Unknown
DarB Signal Transduction Bacillus subtilis Rel, PycA
KdpD Histidine Kinase Staphylococcus aureus, Listeria monocytogenes KdpE (Response Regulator)
PstA PII-like Signal Transduction Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis Unknown
Metabolic Enzymes (e.g., PycA, GlmM)

Direct regulation of metabolic enzymes by c-di-AMP provides a mechanism to couple cellular metabolic status with other physiological processes.

PycA : The pyruvate carboxylase (PycA), an enzyme that replenishes the citric acid cycle, has been identified as a direct target of c-di-AMP-mediated inhibition in Listeria monocytogenes. nih.gov This allosteric regulation allows for the control of central carbon metabolism. mdpi.com In Bacillus subtilis, PycA is also a target of the c-di-AMP receptor protein DarB. oup.comdntb.gov.ua

GlmM : The phosphoglucosamine mutase GlmM, an essential enzyme in peptidoglycan biosynthesis, interacts with the diadenylate cyclase CdaA. asm.orgnih.gov In Lactococcus lactis, this interaction leads to the inhibition of c-di-AMP synthesis. nih.gov This suggests a feedback mechanism linking cell wall precursor synthesis to c-di-AMP levels.

Table 4: c-di-AMP Regulated Metabolic Enzymes

Enzyme Function Organism(s) Regulatory Effect
PycA Pyruvate Carboxylase Listeria monocytogenes, Bacillus subtilis Allosteric inhibition
GlmM Phosphoglucosamine Mutase Bacillus subtilis, Lactococcus lactis, Staphylococcus aureus Interacts with CdaA to inhibit c-di-AMP synthesis
Other Identified Effectors (e.g., EriC)

Research continues to uncover novel c-di-AMP effectors, expanding the known reach of this signaling network. One such example is the protein EriC, although detailed functional characterization of its interaction with c-di-AMP is still emerging. The ongoing identification of new receptors underscores the complexity and importance of c-di-AMP in bacterial physiology.

Mechanisms of Protein Function Modulation via c-di-AMP Binding (e.g., Allosteric Regulation, Transcriptional Regulation)

Cyclic di-AMP (c-di-AMP) modulates the function of protein effectors through diverse mechanisms, primarily allosteric regulation and the control of transcription. These interactions allow for rapid cellular responses to fluctuating intracellular c-di-AMP concentrations, which signal a variety of cellular conditions.

Allosteric Regulation:

A primary mechanism by which c-di-AMP controls protein function is allosteric regulation, where binding to a site distinct from the protein's active site induces a conformational change that alters its activity. nih.govwustl.eduresearchgate.net This can either inhibit or activate the target protein.

A well-characterized example of allosteric inhibition is the interaction between c-di-AMP and pyruvate carboxylase (PC) in Listeria monocytogenes. nih.govresearchgate.net Biochemical and crystallographic studies have revealed that c-di-AMP binds to a previously unknown allosteric site located approximately 25 Å from the enzyme's active site. nih.govresearchgate.net This binding event induces significant conformational changes that inhibit the catalytic activity of PC, an essential enzyme in central metabolism. nih.govnih.gov This regulatory mechanism has been observed to extend beyond L. monocytogenes, suggesting a conserved mode of metabolic control. nih.gov

Conversely, c-di-AMP can also act as an allosteric activator. For instance, in Saccharopolyspora erythraea, c-di-AMP binds to the N-acetylglucosamine (GlcNAc)-sensing regulator DasR. nih.gov This binding allosterically activates DasR, enhancing its function as a master repressor of GlcNAc utilization. nih.gov This leads to a shutdown of the GlcNAc signaling cascade and promotes developmental transitions and antibiotic production. nih.gov

Transcriptional Regulation:

In addition to allosteric control of enzyme activity, c-di-AMP can indirectly influence gene expression by modulating the activity of transcriptional regulators. The aforementioned activation of DasR by c-di-AMP is a prime example of how this second messenger can control a transcriptional program. nih.gov Furthermore, the expression of the diadenylate cyclase gene disA is directly repressed by DasR in response to GlcNAc signaling, creating a transcriptional feedback loop for c-di-AMP synthesis. nih.gov

In Mycobacterium smegmatis, the transcription factor DarR, a member of the TetR family of regulators, was identified as a c-di-AMP binding protein. mdpi.comnih.gov The binding of a small molecule ligand to TetR family regulators typically alters their affinity for specific DNA binding sites, thereby modifying the expression of target genes. mdpi.com

Elevated levels of c-di-AMP can lead to widespread changes in the transcriptional landscape of a bacterium. In Staphylococcus aureus, high intracellular concentrations of c-di-AMP resulted in altered transcript levels of hundreds of genes involved in various functional categories. researchgate.net This highlights the global impact of c-di-AMP signaling on bacterial gene expression.

c-di-AMP Riboswitches (RNA Receptors)

Beyond protein effectors, c-di-AMP also exerts regulatory control by directly binding to RNA structures known as riboswitches. mdpi.comnih.gov These are structured non-coding RNA domains typically found in the 5' untranslated region (UTR) of messenger RNAs (mRNAs) that selectively bind small molecules to regulate the expression of associated genes. pnas.org

Identification and Characterization of c-di-AMP-Dependent Riboswitches (e.g., ydaO/kimA-type)

A prominent class of c-di-AMP-responsive riboswitches is the ydaO/kimA-type. mdpi.comuni-goettingen.de Initially identified as a candidate riboswitch class called ydaO, it was found to be associated with numerous genes involved in processes like cell wall metabolism, osmotic stress responses, and sporulation. nih.govnih.gov While initially thought to weakly bind ATP, it was later demonstrated that members of this RNA class selectively bind c-di-AMP with high affinity, often in the sub-nanomolar range. nih.govnih.gov

The ydaO riboswitch is one of the most common riboswitch classes, with thousands of representatives across various bacterial species. nih.gov In Bacillus subtilis, this riboswitch is located upstream of the ydaO gene, which encodes the potassium importer KimA. mdpi.commdpi.com Consequently, it is often referred to as the kimA riboswitch. uni-goettingen.deasm.org These riboswitches have also been identified and characterized in other bacteria, including Corynebacterium glutamicum, where a ydaO/kimA-type riboswitch controls the expression of the cell wall peptidase gene nlpC. mdpi.com

The genetic contexts of these riboswitches vary among different bacterial lineages, indicating that c-di-AMP signaling is harnessed to control diverse biological processes. For example, in Actinobacteria, these riboswitches almost exclusively regulate genes related to cell wall metabolism, whereas in Cyanobacteria, they control the transport and synthesis of osmoprotectants. nih.gov

Mechanisms of Riboswitch-Mediated Gene Expression Control by c-di-AMP

The binding of c-di-AMP to its cognate riboswitch induces a conformational change in the RNA structure, which in turn modulates the expression of the downstream gene(s). asm.org The most common mechanism is transcriptional attenuation, where the c-di-AMP-bound riboswitch acts as an "off-switch." mdpi.com

In the absence of c-di-AMP, the riboswitch adopts a conformation that allows for transcription of the downstream gene to proceed. asm.org However, upon binding of c-di-AMP, the riboswitch refolds into a structure that includes a transcription terminator stem-loop. asm.orgresearchgate.net This premature termination of transcription prevents the expression of the gene. asm.org

This mechanism has been demonstrated for the ydaO riboswitch in B. subtilis. mdpi.com High levels of extracellular potassium lead to an increase in intracellular c-di-AMP, which then binds to the riboswitch and represses the expression of genes involved in potassium transport. mdpi.com

While transcriptional termination is a prevalent mechanism, translational control is also possible. In Corynebacterium glutamicum, the nlpC riboswitch is thought to affect the translation, rather than the transcription, of its downstream gene. mdpi.com In this scenario, c-di-AMP binding would likely induce a conformational change that sequesters the ribosome binding site, thereby preventing translation initiation.

Structural Biology of c-di-AMP Interactions

The ability of c-di-AMP to interact with a diverse array of protein and RNA receptors is rooted in its conformational flexibility and the specific molecular interactions it can form. nih.gov

Conformational States of Bound c-di-AMP (e.g., U-shape, V-shape)

X-ray crystallography studies of c-di-AMP in complex with its receptors have revealed that the molecule can adopt distinct conformations upon binding. Two prominent conformations are the "U-shape" and the "V-shape". acs.org

In the U-shaped conformation , the two adenine (B156593) bases are oriented in an almost parallel fashion. oup.com This conformation has been observed in the crystal structure of c-di-AMP bound to the cation-proton antiporter CpaA from S. aureus. acs.orgoup.com

The V-shaped conformation represents a more open structure. The specific conformation adopted by c-di-AMP is dictated by the architecture of the binding pocket of its receptor, allowing for distinct modes of interaction with diverse protein and RNA targets. oup.com

Molecular Interactions at c-di-AMP Binding Interfaces (e.g., π-π, C-H-π, Cation-π, Water-Mediated Interactions)

The specific and high-affinity binding of c-di-AMP to its receptors is achieved through a combination of non-covalent interactions. oup.com These include:

Hydrogen Bonds: These are fundamental to the interaction, occurring between the functional groups of c-di-AMP and the amino acid residues of a protein or the nucleobases of an RNA. oup.com

π-π Stacking: This interaction occurs between the aromatic rings of the adenine bases of c-di-AMP and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. oup.com

C-H-π Interactions: These involve the interaction of a C-H bond with the π-system of an aromatic ring. oup.com

Cation-π Interactions: This is a non-covalent interaction between a cation (e.g., from a lysine (B10760008) or arginine side chain) and the electron-rich π-system of the adenine bases. oup.com

Water-Mediated Interactions: Water molecules can play a crucial role in stabilizing the c-di-AMP-receptor complex. For example, in the structure of c-di-AMP bound to the SaCpaA_RCK C-terminal domain, two well-liganded water molecules were observed, each interacting with an adenine base through a unique H₂O-π interaction. acs.org

A comprehensive analysis has identified several types of non-covalent–π interactions between c-di-AMP and its protein receptors, including π–π, C–H–π, cation–π, polar–π, hydrophobic–π, anion–π, and lone pair–π interactions. oup.com The combination and geometry of these interactions determine the specificity and affinity of c-di-AMP for its various targets, enabling it to regulate a wide range of biological functions. oup.com

Physiological Roles of C Di Amp in Prokaryotic Biology

Ion Homeostasis and Osmoregulation

Cyclic di-AMP is a central player in managing the internal ionic environment and osmotic pressure of bacterial cells, which is crucial for their survival in fluctuating external conditions. bioengineer.orgnih.gov It achieves this primarily by controlling the transport of potassium ions and the uptake of osmolytes, thereby regulating cellular turgor. bioengineer.orgnih.gov

Regulation of Potassium Ion Transport Systems (Import and Export)

The intracellular concentration of potassium (K+) is a key determinant of cellular turgor. nih.gov c-di-AMP exerts tight control over K+ homeostasis by directly and indirectly regulating a variety of K+ transport systems. nih.govnih.gov Research has shown that c-di-AMP generally inhibits the import of K+ and promotes its export. nih.govnih.govpnas.org This regulation is achieved through several mechanisms, including direct binding to transporter proteins and influencing the expression of genes that encode these transporters. nih.govasm.org

In Bacillus subtilis, for instance, c-di-AMP has been shown to inhibit the activity of the KtrAB and KimA potassium importers. asm.orgresearchgate.net The expression of the kimA gene is also regulated by a c-di-AMP-responsive riboswitch. asm.org Similarly, in Lactococcus lactis, two Kup homologs, which are high-affinity K+ importers, are inhibited by the direct binding of c-di-AMP. asm.org The KdpFABC K+ transporter's expression is regulated by the KdpDE two-component system, where c-di-AMP binds to KdpD, inhibiting the expression of the transporter genes and thus reducing K+ uptake. asm.org Conversely, c-di-AMP has been found to activate the KhtTU potassium exporter in B. subtilis. nih.gov

Regulation of Prokaryotic Potassium Ion Transporters by c-di-AMP
Transporter SystemOrganism(s)Effect of c-di-AMPMechanism of Regulation
Ktr/Trk systems (e.g., KtrAB, KtrCD)Bacillus subtilis, Listeria monocytogenes, Mycoplasma pneumoniaeInhibition of K+ importDirect binding to the KtrC subunit. nih.govmdpi.comnih.gov
KimABacillus subtilis, Listeria monocytogenes, Staphylococcus aureusInhibition of K+ importExpression controlled by a ydaO riboswitch; potential direct binding. asm.orgnih.gov
Kup homologsLactococcus lactisInhibition of K+ importDirect binding to the transporter. asm.org
KdpFABCStaphylococcus aureusInhibition of K+ importBinds to the KdpD sensor kinase, inhibiting expression of the transporter. asm.orgnih.gov
KhtTUBacillus subtilisActivation of K+ exportBinds to the cytosolic KhtT component. nih.gov
CpaAGeneralFacilitates K+ exportMechanism under investigation. nih.gov

Control of Osmolyte Uptake and Cellular Turgor

By modulating the intracellular concentration of osmotically active solutes, c-di-AMP plays a pivotal role in controlling cellular turgor pressure. bioengineer.orgnih.gov This is the force exerted by the cell's contents against the cell wall, and it must be carefully maintained to prevent cell lysis or plasmolysis. bioengineer.org The regulation of osmolyte transporters is a key strategy employed by bacteria to adapt to changes in external osmolarity. nih.gov

In several Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes, high levels of c-di-AMP lead to increased sensitivity to osmotic stress. asm.org This is because c-di-AMP inhibits the uptake of compatible solutes like glycine (B1666218) betaine (B1666868) and carnitine, which are accumulated by cells to counteract high external osmolarity. nih.gov For example, c-di-AMP directly binds to the ATPase component (OpuCA) of the OpuC osmolyte transporter in both S. aureus and L. monocytogenes, inhibiting its activity. nih.gov

Furthermore, the expression of genes encoding osmolyte transporters can be controlled by c-di-AMP. oup.com In Streptococcus agalactiae, the transcriptional regulator BusR binds c-di-AMP, which in turn represses the transcription of the busAB operon encoding a glycine betaine transporter. nih.gov This tight regulation of osmolyte uptake is critical, as the uncontrolled influx of these molecules can be toxic in the absence of c-di-AMP. nih.gov Recent studies have identified a sensor protein, CdaR, in Bacillus subtilis that detects cell wall defects and triggers an increase in c-di-AMP production. bioengineer.orgnih.gov This elevation in c-di-AMP levels then reduces turgor pressure by modulating transporter function, preventing cell lysis and allowing for cell wall repair. bioengineer.orgnih.gov

Cell Envelope Homeostasis

The bacterial cell envelope is a complex structure that is essential for maintaining cell shape, resisting internal turgor pressure, and protecting against environmental insults. c-di-AMP is intimately involved in the maintenance of cell envelope homeostasis, particularly in Gram-positive bacteria. nih.govnih.gov

Maintenance of Cell Wall Integrity and Peptidoglycan Cross-linking

The primary structural component of the bacterial cell wall is peptidoglycan, a mesh-like polymer that provides mechanical strength. bioengineer.org The degree of cross-linking within the peptidoglycan layer is a critical determinant of its strength. nih.gov Studies in Staphylococcus aureus have shown that high intracellular levels of c-di-AMP, often resulting from mutations in the phosphodiesterase GdpP, lead to a thicker cell wall and increased peptidoglycan cross-linking. nih.gov This altered cell wall structure is associated with increased resistance to cell wall-targeting antibiotics such as β-lactams and fosfomycin. nih.gov

Conversely, depletion of c-di-AMP has been shown to destabilize the bacterial cell wall, leading to increased bacteriolysis and heightened susceptibility to cell wall-targeting antibiotics. asm.orgasm.org In Listeria monocytogenes, both the depletion and the accumulation of c-di-AMP have been found to impair cell envelope integrity, highlighting the importance of tightly regulating the intracellular concentration of this second messenger. asm.org The accumulation of c-di-AMP in this organism was linked to a reduction in the total amount of peptidoglycan. nih.gov The synthesis of c-di-AMP itself is also linked to peptidoglycan synthesis, as the diadenylate cyclase DacA is often encoded in an operon with GlmM, an enzyme involved in the synthesis of a peptidoglycan precursor. mdpi.comnih.gov

Impact of c-di-AMP Levels on Cell Wall Phenotypes
OrganismConditionObserved Phenotype
Staphylococcus aureusHigh c-di-AMP (e.g., ΔgdpP)Increased cell wall thickness, increased peptidoglycan cross-linking, increased resistance to β-lactams and fosfomycin. nih.gov
Listeria monocytogenesLow c-di-AMP (DacA depletion)Increased susceptibility to peptidoglycan-targeting antibiotics, increased bacteriolysis. asm.org
Listeria monocytogenesHigh c-di-AMP (ΔpdeAΔpgpH)Impaired cell envelope integrity, enhanced susceptibility to cell wall-targeting antimicrobials, reduced peptidoglycan content. asm.orgnih.gov
Streptococcus pyogenesLow c-di-AMP (ΔdacA)Increased susceptibility to cell wall-targeting antibiotics. asm.org

DNA Integrity Surveillance and Stress Response

In addition to its roles in maintaining physical barriers, c-di-AMP is also involved in signaling pathways that monitor the integrity of the genetic material and coordinate responses to DNA damage. nih.gov

In Bacillus subtilis, the DNA integrity scanning protein (DisA) functions as a checkpoint protein that can delay the process of sporulation in response to DNA damage. nih.gov Structural and functional analyses have revealed that DisA is a diadenylate cyclase that synthesizes c-di-AMP. nih.gov DisA scans the bacterial chromosome for lesions, and when it encounters DNA damage, it pauses, leading to a halt in c-di-AMP production. nih.gov

Research has demonstrated that the intracellular concentration of c-di-AMP increases significantly at the onset of sporulation in a DisA-dependent manner. nih.gov When sporulating cells are exposed to DNA-damaging agents like nalidixic acid or mitomycin C, there is a global decrease in the cellular levels of c-di-AMP. nih.gov This drop is attributed to both the stalling of DisA and an increase in the levels of the c-di-AMP-degrading phosphodiesterase YybT. nih.gov The resulting low levels of c-di-AMP cause a delay in sporulation. nih.gov Remarkably, this delay can be reversed by the external addition of c-di-AMP, indicating that this second messenger acts as a crucial signal that couples the integrity of the DNA to the progression of the developmental sporulation program. nih.gov Thus, c-di-AMP is a key component of a DNA damage checkpoint, ensuring that the genetic material is intact before being packaged into a dormant spore. nih.govbohrium.com

Role in DNA Damage Sensing and Repair Pathways

The integrity of the genome is paramount for bacterial survival, and c-di-AMP is a key signaling molecule in the surveillance and response to DNA damage. nih.govnih.gov In organisms like Bacillus subtilis, the diadenylate cyclase DisA functions as a DNA integrity scanning protein. nih.govfrontiersin.org In the absence of DNA lesions, DisA moves along the chromosome and synthesizes c-di-AMP, which acts as a checkpoint signal for entry into developmental processes like sporulation. nih.govresearchgate.net

When DisA encounters damaged DNA, such as branched DNA at stalled replication forks or recombination intermediates, its enzymatic activity is allosterically inhibited. nih.govresearchgate.netuni-muenchen.de This pause in c-di-AMP synthesis signals the presence of DNA damage. uni-muenchen.de The halt in production is coupled with an increase in the levels of the c-di-AMP-degrading phosphodiesterase, leading to a global decrease in the molecule's intracellular concentration. nih.gov This drop in c-di-AMP levels serves as a crucial signal to delay sporulation until the damage is mended. nih.govuni-muenchen.de The DisA protein complex recruits other DNA repair proteins, such as RadA, which in turn recruits RecA to facilitate recombination and repair. nih.govresearchgate.net Once the DNA integrity is restored, DisA resumes c-di-AMP synthesis, allowing developmental processes to proceed. nih.govresearchgate.net This mechanism ensures the faithful transmission of genetic information. nih.gov Studies in Deinococcus radiodurans, an extremophile known for its resistance to radiation, have shown that the absence of c-di-AMP synthesis machinery renders the bacterium more susceptible to gamma rays and UV treatment, highlighting the importance of this signaling molecule in DNA damage resistance. nih.gov

OrganismKey ProteinRole of c-di-AMPMechanismReference
Bacillus subtilisDisASignals DNA integrityDisA scans DNA and produces c-di-AMP. Upon damage, synthesis halts, delaying sporulation and allowing for repair by RadA/RecA. nih.govnih.govresearchgate.net
Deinococcus radioduransCdaA, CdaRContributes to radiation resistanceMutants lacking c-di-AMP synthesis enzymes show increased susceptibility to gamma rays and UV radiation. nih.gov

Modulation of Sporulation Processes

Sporulation is a critical survival strategy for certain bacteria, allowing them to endure harsh environmental conditions. The initiation and progression of this complex developmental process are tightly regulated, with c-di-AMP acting as a key checkpoint messenger. nih.govnih.gov In Bacillus subtilis, the intracellular concentration of c-di-AMP increases significantly at the onset of sporulation, a rise that is dependent on the DisA enzyme. nih.gov This elevated level of c-di-AMP is a signal that the cell's DNA is intact and that conditions are suitable for entering the sporulation pathway. nih.govnih.gov

Conversely, if DNA damage is detected, the resulting drop in c-di-AMP levels acts as a brake, halting the sporulation process. nih.govnih.gov This checkpoint prevents the formation of spores with damaged DNA. nih.govuni-muenchen.de The delay can be reversed by artificially supplementing the cells with external c-di-AMP, which stimulates the formation of asymmetric septa, an early stage of sporulation. nih.gov

In addition to DisA, other diadenylate cyclases like CdaS are specifically involved in sporulation. In B. subtilis, CdaS is expressed late in sporulation under the control of the sigma factor σG and appears to be involved in spore germination. nih.gov However, in the related bacterium Bacillus thuringiensis, the transcription of cdaS is directed by the sigma factor σH prior to asymmetric division, and its deletion significantly delays sporulation, indicating a role in spore formation. frontiersin.orgnih.gov This highlights how different species can utilize c-di-AMP signaling to regulate distinct phases of the sporulation cycle. nih.gov

Adaptation to Environmental Stressors

Bacteria constantly face fluctuating and often hostile environmental conditions. The second messenger c-di-AMP is a central player in mediating rapid adaptive responses to a variety of stressors, including changes in pH, oxidative agents, and temperature. frontiersin.orgnih.gov

Response to Acid Stress

The ability to survive in acidic environments is crucial for many bacteria, both pathogenic and commensal. The role of c-di-AMP in the acid stress response is complex and notably species-specific. nih.gov

In Staphylococcus aureus, a mutant with reduced c-di-AMP production is highly susceptible to acidic pH. Conversely, mutants lacking the phosphodiesterase GdpP, which have elevated c-di-AMP levels, are more resistant to acid stress. nih.gov

In contrast, for Streptococcus pneumoniae, a mutant that produces less c-di-AMP is more resistant to acidic conditions, while strains with high levels of the second messenger are more susceptible. nih.gov

Similarly, a Streptococcus pyogenes mutant unable to synthesize c-di-AMP cannot grow in media at pH 6.0, demonstrating the essentiality of the molecule for acid tolerance in this species. nih.govasm.org

The precise molecular mechanisms linking c-di-AMP to acid stress resistance are still being elucidated but may be connected to its established role in regulating ion transport. nih.gov

Response to Oxidative Stress

Oxidative stress, caused by reactive oxygen species, can damage cellular components like DNA, proteins, and lipids. In S. aureus, c-di-AMP levels are inversely correlated with resistance to oxidative stress. asm.org Strains with elevated c-di-AMP levels exhibit significantly lower survival rates when exposed to hydrogen peroxide (H₂O₂). asm.org This increased susceptibility is linked to a reduced production of the antioxidant pigment staphyloxanthin, a key virulence factor that protects the bacterium from oxidative damage. asm.org Conversely, in S. pyogenes, a lack of c-di-AMP leads to increased susceptibility to reactive oxygen radicals, indicating that the molecule is required for a proper stress response in this organism. asm.org

Response to Heat Stress

Temperature fluctuations represent another common environmental challenge. In Lactococcus lactis and Listeria monocytogenes, mutant strains with high intracellular levels of c-di-AMP demonstrate increased resistance to heat stress. researchgate.net However, the opposite effect is observed in Streptococcus pneumoniae. Pneumococcal mutants unable to degrade c-di-AMP, and thus having high levels of the molecule, are more susceptible to heat shock. nih.gov This again underscores the diverse and species-dependent outcomes of c-di-AMP signaling in response to environmental cues. nih.gov

Stress TypeOrganismEffect of High c-di-AMPEffect of Low c-di-AMPReference
Acid StressStaphylococcus aureusIncreased ResistanceIncreased Susceptibility nih.gov
Streptococcus pneumoniaeIncreased SusceptibilityIncreased Resistance nih.gov
Streptococcus pyogenes-Inability to grow at low pH nih.govasm.org
Oxidative StressStaphylococcus aureusDecreased Survival (due to reduced staphyloxanthin)- asm.org
Streptococcus pyogenes-Increased Susceptibility asm.org
Heat StressListeria monocytogenesIncreased Resistance- researchgate.net
Streptococcus pneumoniaeIncreased Susceptibility- nih.gov

Biofilm Formation and Development

Biofilm formation is a widespread bacterial survival strategy, involving surface attachment and the formation of structured, multicellular communities encased in an extracellular matrix. asm.orgresearchgate.net This process is important for environmental fitness and is a key factor in persistent infections. asm.orgresearchgate.net C-di-AMP has emerged as a significant regulator of biofilm formation in several Gram-positive bacteria. asm.orgnih.gov

In the oral pathogen Streptococcus mutans, increased intracellular c-di-AMP levels promote biofilm formation. nih.govnih.gov This is achieved by upregulating the expression of gtfB, a gene that encodes a major glucan-producing enzyme essential for the biofilm matrix. nih.gov The signaling pathway involves a c-di-AMP binding protein, CabPA, which interacts with the transcriptional regulator VicR to control gtfB expression. nih.govnih.gov

Similarly, in Staphylococcus aureus, high levels of c-di-AMP stimulate biofilm formation. asm.orgasm.org The molecule is also secreted by S. aureus within the biofilm, where it can modulate host immune responses. asm.org In Bacillus subtilis, altering c-di-AMP levels, either by deleting synthesis or degradation enzymes, modulates biofilm architecture and gene expression. asm.org Furthermore, B. subtilis secretes c-di-AMP, suggesting it may function as an extracellular signal for cell-to-cell communication within the biofilm and during interactions with plant roots. asm.org

Regulation of Biofilm Adherence and Extracellular Matrix Production

The role of c-di-AMP in biofilm formation is complex and varies between bacterial species. In the oral pathogen Streptococcus mutans, elevated levels of c-di-AMP are directly linked to an increase in biofilm formation. This is achieved by up-regulating the production of glucans, which are essential components of the biofilm's extracellular matrix. nih.gov Specifically, higher c-di-AMP concentrations lead to a significant increase in the expression of the gtfB gene, which encodes for the glucosyltransferase B enzyme responsible for synthesizing water-insoluble glucans. nih.gov This regulatory pathway involves a c-di-AMP binding protein, CabPA, which interacts with the VicR response regulator of a two-component system that modulates biofilm formation. nih.gov

Conversely, in Staphylococcus aureus, biofilm formation is triggered by a decrease in the intracellular levels of c-di-AMP. biorxiv.org The degradation of c-di-AMP is carried out by the phosphodiesterase GdpP. A drop in c-di-AMP levels, which occurs when the bacteria are grown in the presence of glucose, leads to a reduction in the expression of the "accessory gene regulator" (agr) operon. biorxiv.org The agr system is a quorum-sensing pathway that, when active, tends to inhibit biofilm formation. Therefore, by lowering c-di-AMP levels and consequently reducing agr expression, S. aureus promotes the assembly of biofilms, which are held together by an extracellular matrix composed of proteins and extracellular DNA (eDNA). biorxiv.org

Table 1: Role of c-di-AMP in Biofilm Regulation
Bacterial Speciesc-di-AMP LevelEffect on Biofilm FormationKey Regulatory Components
Streptococcus mutansHighPromotesGtfB, CabPA, VicR nih.gov
Staphylococcus aureusLowPromotesGdpP, agr system biorxiv.org

Influence on Planktonic-Sessile Lifestyle Transition

The transition from a free-swimming, planktonic state to a surface-attached, sessile lifestyle is a critical step in the formation of biofilms and is fundamentally influenced by c-di-AMP signaling. While the second messenger cyclic-di-GMP (c-di-GMP) is more widely recognized for controlling this switch, c-di-AMP also plays a crucial, albeit species-specific, role. nih.govnih.gov

In species where high c-di-AMP levels promote biofilm formation, such as Streptococcus suis, this signaling molecule drives the transition towards a sessile existence. nih.gov In contrast, for pathogens like S. aureus, a decrease in c-di-AMP concentration is the signal that initiates the shift from a planktonic to a biofilm mode of growth. biorxiv.org This demonstrates that the intracellular concentration of c-di-AMP acts as a critical checkpoint for bacteria, dictating whether they remain motile or adopt a sessile, community-based lifestyle. The regulation of this transition is essential for bacterial survival, colonization, and pathogenicity.

Antimicrobial Resistance Mechanisms

C-di-AMP signaling is intricately linked to the ability of bacteria to withstand the effects of various antimicrobial agents, particularly those that target the cell wall.

Modulation of β-Lactam Antibiotic Resistance

The impact of c-di-AMP on β-lactam resistance is notably divergent across different bacterial species. In Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), high intracellular concentrations of c-di-AMP are associated with increased resistance to β-lactam antibiotics like oxacillin. nih.govresearchgate.net This heightened resistance is a consequence of physiological changes induced by elevated c-di-AMP, including an increase in the thickness of the cell wall and greater peptidoglycan cross-linking. nih.gov Mutations that inactivate the c-di-AMP phosphodiesterase GdpP lead to an accumulation of c-di-AMP and a corresponding thousand-fold increase in the minimal inhibitory concentration (MIC) of oxacillin. nih.gov This effect is partly mediated by the activation of the VraTSR three-component system, which orchestrates a cell wall stress response. nih.gov

In stark contrast, in the foodborne pathogen Listeria monocytogenes, the relationship between c-di-AMP and β-lactam resistance is more complex. While the absence of c-di-AMP (in a ΔdacA mutant) makes the bacteria highly sensitive to β-lactams, an excessive accumulation of c-di-AMP (in a mutant lacking phosphodiesterases) also leads to increased susceptibility to these antibiotics. nih.govasm.org High levels of c-di-AMP in L. monocytogenes impair the synthesis of muropeptides, essential building blocks of the peptidoglycan cell wall, thereby weakening the cell envelope and making the bacterium more vulnerable to cell wall-targeting agents. asm.org

Table 2: c-di-AMP and β-Lactam Resistance
Bacterial Speciesc-di-AMP LevelEffect on β-Lactam ResistanceMechanism
Staphylococcus aureusHighIncreased ResistanceIncreased cell wall thickness and cross-linking; VraTSR activation nih.gov
Listeria monocytogenesHigh or AbsentDecreased ResistanceImpaired muropeptide synthesis (high levels); Essentiality of c-di-AMP for cell wall integrity (absence) nih.govasm.org

Bacterial Virulence Modulation

C-di-AMP is a critical regulator of bacterial virulence, influencing a pathogen's ability to survive and thrive within a host organism.

Role in Pathogen Survival and Adaptation within Host Environments

A key function of c-di-AMP in pathogen survival is the regulation of osmotic homeostasis. nih.govnih.gov Maintaining cellular turgor pressure is vital for bacteria, especially when moving between different environments, such as from the outside world into a host. In pathogens like Listeria monocytogenes and Group B Streptococcus, c-di-AMP is essential for managing osmotic stress by controlling the transport of potassium ions and compatible solutes. nih.govnih.govnih.gov This osmoregulation is crucial for adapting to the physiological conditions of the host.

In L. monocytogenes, c-di-AMP also plays a central role in metabolism, which is intrinsically linked to virulence. It directly inhibits the enzyme pyruvate (B1213749) carboxylase, thereby modulating the TCA cycle. nih.gov Furthermore, the accumulation of c-di-AMP in L. monocytogenes disrupts the metabolism of glutathione, a molecule required to activate the master virulence transcription factor, PrfA. nih.govasm.org This leads to impaired expression of key virulence genes, significantly attenuating the pathogen's ability to cause infection. nih.govasm.org

For S. aureus, c-di-AMP can be released from biofilms and recognized by the host's immune system. asm.org This extracellular c-di-AMP can enter host macrophages and trigger a type I interferon response through the STING (stimulator of interferon genes) pathway. asm.org This modulation of the host immune response can paradoxically promote the intracellular survival of the pathogen. asm.org Therefore, by controlling fundamental processes like osmoregulation, metabolism, and host immune interactions, c-di-AMP acts as a master regulator of bacterial adaptation and survival within the host environment.

Regulation of Specific Virulence Factors

The second messenger cyclic di-adenosine monophosphate (c-di-AMP) has been identified as a critical regulator of virulence in a variety of pathogenic bacteria. nih.govnih.gov Its intracellular concentration, meticulously controlled by diadenylate cyclases (synthesis) and phosphodiesterases (degradation), can significantly impact the expression of factors essential for host colonization, immune evasion, and pathogenesis. nih.govnih.gov Alterations in c-di-AMP levels, achieved through genetic manipulation of these enzymes, have demonstrated profound effects on bacterial virulence. nih.gov

Similarly, in Bacillus anthracis, the causative agent of anthrax, excess levels of c-di-AMP have been shown to impair virulence. nih.gov Elevated intracellular c-di-AMP leads to reduced expression of the S-layer components and the anthrax toxins. nih.gov This downregulation is mediated, at least in part, by downregulating the expression of the master virulence regulator AtxA. nih.gov Consequently, mutants with impaired c-di-AMP degradation show attenuated virulence in mouse models. nih.gov

Table 1: Impact of c-di-AMP Levels on Virulence Factors in Various Bacteria

Bacterium Affected Virulence Factor(s) Effect of Altered c-di-AMP Levels Reference
Streptococcus pyogenes SpeB (secreted cysteine protease) Dysregulation (both high and low levels) reduces or abolishes SpeB production. nih.gov
Bacillus anthracis Anthrax toxins (PA, LF), S-layer proteins (EA1) Excess c-di-AMP downregulates toxin and S-layer protein expression. nih.gov
Porphyromonas gingivalis Lipopolysaccharide (LPS) Shifts in c-di-AMP signaling alter LPS structure and immunoreactivity. researchgate.net

Interconnections and Crosstalk with Other Bacterial Signaling Networks

Bacterial survival depends on the integration of multiple environmental and cellular signals, a process often orchestrated by a web of interconnected signaling networks. c-di-AMP does not operate in isolation; its pathway exhibits significant crosstalk with other key bacterial signaling systems, including the (p)ppGpp stringent response and the networks governed by other cyclic nucleotides like c-di-GMP and cAMP.

The stringent response, mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), is a universal bacterial stress response to nutrient deprivation. nih.govnih.gov There is a complex and bidirectional relationship between c-di-AMP and (p)ppGpp signaling pathways.

A primary point of integration involves the (p)ppGpp-mediated regulation of c-di-AMP degradation. In bacteria such as Bacillus subtilis and Staphylococcus aureus, (p)ppGpp has been shown to inhibit the activity of the c-di-AMP phosphodiesterase GdpP. nih.govnih.gov During nutrient-limiting conditions, the intracellular concentration of (p)ppGpp rises, which in turn inhibits GdpP, leading to an accumulation of c-di-AMP. nih.gov This mechanism suggests a hierarchical response where the stringent response can modulate c-di-AMP levels to coordinate cellular physiology.

Conversely, c-di-AMP levels can influence the production of (p)ppGpp, though the nature of this interaction varies between species, indicating distinct regulatory architectures.

Positive Feedback: In S. aureus, high cellular levels of c-di-AMP, which occur upon entry into the stationary phase, lead to an increase in intracellular (p)ppGpp levels. nih.govnih.gov This creates a positive feedback loop where high c-di-AMP triggers the stringent response, which then further elevates c-di-AMP levels by inhibiting its degradation. nih.govnih.gov This interplay is crucial for processes like β-lactam antibiotic resistance. nih.gov

Negative Feedback: In contrast, a negative feedback mechanism exists in other bacteria like Listeria monocytogenes and B. subtilis. nih.gov In B. subtilis, under conditions of low potassium, c-di-AMP levels decrease. This allows the c-di-AMP receptor protein, DarB, in its unbound state, to bind to the (p)ppGpp synthetase Rel, stimulating (p)ppGpp synthesis. researchgate.netrepec.org The subsequent accumulation of (p)ppGpp inhibits c-di-AMP phosphodiesterases, causing c-di-AMP levels to rise again. researchgate.net This increase leads to c-di-AMP binding to DarB, which then dissociates from Rel, halting further (p)ppGpp synthesis. researchgate.netrepec.org A similar regulatory protein, CbpB, performs this function in L. monocytogenes. nih.gov

This intricate crosstalk allows bacteria to fine-tune their responses to a combination of stresses, such as nutrient starvation and osmotic or cell envelope stress, which are monitored by the (p)ppGpp and c-di-AMP pathways, respectively.

Alongside c-di-AMP and (p)ppGpp, bacteria utilize other nucleotide second messengers, most notably cyclic di-guanosine monophosphate (c-di-GMP) and cyclic adenosine (B11128) monophosphate (cAMP), to regulate diverse physiological processes. mdpi.comresearchgate.net While each of these signaling molecules typically governs a distinct set of cellular functions, their pathways can intersect and act synergistically.

Comparative Roles:

cAMP: Historically, cAMP signaling is best known for its role in regulating carbon catabolite repression, allowing bacteria to prioritize the use of preferred energy sources like glucose. nih.govyoutube.com The cAMP receptor protein (CRP) is a global transcription factor that, when bound to cAMP, regulates a wide array of genes involved in metabolism, virulence, and other processes. nih.govyoutube.com

c-di-GMP: This second messenger is a central regulator of the bacterial lifestyle switch between motility and sessility. nih.govresearchgate.net High intracellular levels of c-di-GMP generally promote a sedentary, biofilm-forming state by stimulating the production of adhesins and exopolysaccharides, while low levels favor motility. nih.govnih.gov

c-di-AMP: The primary and most conserved role of c-di-AMP is the regulation of cell turgor and maintenance of cell envelope homeostasis, particularly through the control of potassium and osmolyte transport. researchgate.netmdpi.com It is the only known second messenger that is essential for the viability of many bacteria under standard laboratory conditions. researchgate.net

Synergies and Crosstalk: While these pathways are distinct, evidence of crosstalk and synergy is emerging. The regulation of biofilm formation is a key area where these signaling networks converge. Biofilm maintenance is a complex process that benefits from the integration of multiple signals.

In Shewanella putrefaciens, for example, cAMP and c-di-GMP pathways work synergistically to maintain the biofilm structure. nih.govnih.gov This is achieved through a direct protein-protein interaction between the effectors of each pathway. The cAMP-CRP complex binds directly to a c-di-GMP effector protein on the inner membrane, BpfD. nih.govnih.gov This interaction enhances the ability of BpfD to inhibit a protease, thereby preventing the degradation of a key surface adhesin required for biofilm integrity. nih.govnih.gov This demonstrates a sophisticated level of crosstalk where one second messenger system can post-translationally modulate the components of another to produce a coordinated cellular output. nih.gov

While direct synergistic mechanisms between c-di-AMP and c-di-GMP or cAMP are less characterized, their respective roles in controlling cell wall processes (c-di-AMP), surface attachment (c-di-GMP), and metabolic status (cAMP) suggest that their integration is vital for coordinating complex behaviors like host colonization, where bacteria must manage osmotic stress, adhere to surfaces, and adapt their metabolism simultaneously.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Cyclic di-adenosine monophosphate c-di-AMP
Guanosine tetraphosphate ppGpp
Guanosine pentaphosphate pppGpp
Cyclic di-guanosine monophosphate c-di-GMP
Cyclic adenosine monophosphate cAMP
Lipopolysaccharide LPS

C Di Amp in Host Pathogen Interactions and Eukaryotic Immune Modulation

Recognition of Bacterial c-di-AMP by Host Innate Immune Systems

The host has evolved sophisticated mechanisms to detect microbial products and initiate an appropriate immune response. The recognition of bacterially-derived c-di-AMP is a key event in the defense against many intracellular pathogens.

The innate immune system identifies invading microbes by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). nih.gov These molecules are essential for the microbes' survival and are not typically found in the host. nih.gov C-di-AMP is now widely considered a PAMP. nih.govresearchgate.netfrontiersin.org Produced by a wide range of bacteria, including pathogens like Listeria monocytogenes, Mycobacterium tuberculosis, and Staphylococcus aureus, c-di-AMP can be released into the host cell cytoplasm during infection. nih.govnih.govnih.gov Its detection by the host signifies a bacterial invasion, leading to the activation of immune defenses. researchgate.net The recognition of c-di-AMP as a PAMP is critical for initiating a type I interferon (IFN) response, a key component of antiviral and antibacterial immunity. frontiersin.orgnih.gov

The detection of c-di-AMP occurs within the host cell's cytoplasm through the cytosolic surveillance pathway (CSP), a critical defense mechanism against intracellular pathogens. frontiersin.orgnih.govmdpi.com This pathway relies on germline-encoded pattern recognition receptors (PRRs) that are strategically located in the cytoplasm to detect PAMPs that have breached cellular membranes. nih.govnih.gov

Several host proteins have been identified as receptors or sensors for c-di-AMP. The primary and most well-characterized sensor is the Stimulator of Interferon Genes (STING) protein, an endoplasmic reticulum (ER)-associated protein that functions as a direct PRR for cyclic dinucleotides (CDNs). frontiersin.orgasm.org Another key receptor is the DEAD-box helicase DDX41 , which also acts as a cytosolic DNA sensor and has been identified as a PRR that senses c-di-AMP. nih.govescholarship.orgresearchgate.net

The following table summarizes the key host receptors involved in c-di-AMP recognition:

ReceptorCellular LocationFunction in c-di-AMP Sensing
STING (Stimulator of Interferon Genes)Endoplasmic Reticulum (ER)Directly binds c-di-AMP, acting as a central adaptor protein to initiate downstream signaling. frontiersin.orgasm.org
DDX41 (DEAD-box helicase 41)CytoplasmActs as an upstream pattern recognition receptor (PRR) that senses c-di-AMP and then forms a complex with STING to initiate signaling. nih.govfrontiersin.orgescholarship.org

Activation of the Stimulator of Interferon Genes (STING) Pathway

The detection of c-di-AMP by cytoplasmic sensors converges on the activation of the STING pathway, a central signaling cascade in innate immunity that leads to the production of type I interferons and other inflammatory cytokines. frontiersin.orgpasteur.fr

STING is a direct innate immune sensor of cyclic dinucleotides, including c-di-AMP. frontiersin.orgasm.org The STING protein exists as a homodimer in the ER membrane. frontiersin.org The C-terminal domain of the STING dimer forms a "V-shaped" ligand-binding pocket where one molecule of c-di-AMP can bind. mdpi.comnih.gov This binding event is a critical first step in pathway activation and is characterized by a specific affinity. nih.gov

The binding of c-di-AMP induces a significant conformational change in the STING dimer. frontiersin.orgmdpi.com This change involves the two protomers rotating inwards and the formation of a "lid" over the binding pocket, effectively locking the c-di-AMP molecule in place. frontiersin.org This activated conformation is essential for STING to traffic from the ER to the Golgi apparatus, a necessary step for downstream signaling. frontiersin.orgasm.org

While STING can directly bind c-di-AMP, other sensors can act upstream to facilitate this process. The helicase DDX41 has been identified as a primary sensor that recognizes bacterial secondary messengers like c-di-AMP. nih.govescholarship.orgresearchgate.net Research has shown that DDX41 directly interacts with cyclic dinucleotides. nih.govescholarship.org Upon binding c-di-AMP, DDX41 forms a complex with STING. escholarship.orgresearchgate.net This interaction is crucial for the subsequent activation of the downstream signaling components. nih.gov Knockdown of DDX41 in cells has been shown to inhibit the induction of innate immune genes and result in defective activation of the STING pathway in response to c-di-AMP. nih.govescholarship.orgresearchgate.net

Once activated and translocated, STING serves as a scaffold to recruit and activate downstream signaling components. nih.govsemanticscholar.org The key steps in this cascade are:

TBK1 Recruitment and Activation : The activated STING protein recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1). frontiersin.orgfrontiersin.orgpnas.org STING's C-terminal tail is essential for this recruitment. nih.govfrontiersin.org Upon binding to STING, TBK1 becomes activated through trans-autophosphorylation. mdpi.com

IRF3 Phosphorylation : Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). frontiersin.orgnih.govnih.gov STING acts as a scaffold, bringing both TBK1 and IRF3 into close proximity to facilitate this phosphorylation event. nih.gov

IRF3 Dimerization and Nuclear Translocation : Phosphorylation causes IRF3 to form a dimer. frontiersin.orgpnas.org This dimerization unmasks a nuclear localization signal, allowing the IRF3 dimer to translocate from the cytoplasm into the nucleus. wikipedia.org

Type I Interferon Production : In the nucleus, the IRF3 dimer binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β). mdpi.comwikipedia.org This binding drives the transcription and subsequent production of type I interferons, which are then secreted from the cell to orchestrate a broader antiviral and antibacterial state in surrounding tissues. frontiersin.orgwikipedia.org

The following table details the core components of the downstream STING signaling cascade.

ComponentType of MoleculeRole in the Cascade
STINGAdaptor ProteinActs as a scaffold to recruit TBK1 and IRF3 upon activation by c-di-AMP. nih.gov
TBK1 (TANK-binding kinase 1)KinaseRecruited and activated by STING; phosphorylates IRF3. frontiersin.orgpnas.org
IRF3 (Interferon Regulatory Factor 3)Transcription FactorPhosphorylated by TBK1, then dimerizes and translocates to the nucleus. nih.govwikipedia.org
Type I Interferons (e.g., IFN-β)CytokineThe final product of the pathway; secreted to induce an antimicrobial state. frontiersin.orgwikipedia.org

Activation of Other Eukaryotic Immune Signaling Pathways

Cyclic di-AMP (c-di-AMP) is a bacterial second messenger that, when detected in the host cytosol, triggers a range of innate immune responses beyond the well-established STING-dependent type I interferon induction. nih.gov It is recognized as a pathogen-associated molecular pattern (PAMP) and can activate several other critical eukaryotic immune signaling pathways, contributing to a multi-faceted anti-bacterial defense. nih.govfrontiersin.org

Nuclear Factor Kappa B (NF-κB) Pathway Activation

The activation of the Nuclear Factor Kappa B (NF-κB) pathway is a crucial element of the host's pro-inflammatory response to bacterial infection. c-di-AMP has been shown to be a potent activator of this pathway through distinct mechanisms. nih.govfrontiersin.org One mechanism involves the oxidoreductase RECON, which functions as a cytosolic sensor for c-di-AMP. nih.gov High-affinity binding of c-di-AMP to RECON inhibits its enzymatic activity, leading to the activation of both STING and NF-κB, which in turn promotes a pro-inflammatory and anti-bacterial state. frontiersin.org

Another identified sensor for c-di-AMP is the ER-associated protein (ERAdP). Upon binding c-di-AMP, ERAdP dimerizes and associates with the kinase TAK1. This interaction leads to the activation of TAK1, which subsequently triggers the NF-κB signaling cascade, culminating in the production of pro-inflammatory cytokines by innate immune cells. nih.govfrontiersin.org Studies in mice have demonstrated the importance of this pathway, as ERAdP-deficient mice show increased susceptibility to Listeria monocytogenes infection and reduced levels of pro-inflammatory cytokines. nih.gov

Inflammasome Activation

In addition to NF-κB, c-di-AMP can trigger the activation of inflammasomes, which are multi-protein complexes that regulate the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.govfrontiersin.org Specifically, c-di-AMP has been shown to stimulate robust IL-1β secretion through the NLRP3 inflammasome in both human and murine macrophages. nih.gov This activation is a two-step process, requiring an initial "priming" signal, often from Toll-like receptors (TLRs), to induce the expression of pro-IL-1β, followed by a second "activation" signal that triggers the assembly of the inflammasome complex. frontiersin.org

Recent research has shed light on a mechanism where Toll-like receptor 9 (TLR9) agonists trigger NLRP3 inflammasome activation via c-di-AMP. nih.govresearchgate.net In this pathway, the enzyme adenylate cyclase 7 (ADCY7) is essential. ADCY7 not only produces cyclic adenosine (B11128) monophosphate (cAMP) but also catalyzes the synthesis of its dimeric form, c-di-AMP. nih.govresearchgate.net This endogenously produced c-di-AMP can then directly bind to NLRP3, promoting the assembly and maturation of the inflammasome. nih.govresearchgate.netresearchgate.net This unique pathway highlights a novel mechanism for detecting bacterial PAMPs and initiating a potent inflammatory response. nih.gov

Modulation of Host Autophagy

Autophagy is a fundamental cellular process for degrading and recycling cellular components, which also plays a critical role in innate and adaptive immunity by capturing and eliminating intracellular pathogens. nih.govresearchgate.net c-di-AMP has been identified as a modulator of this host defense mechanism. nih.gov Studies have shown that c-di-AMP can initiate autophagy, as evidenced by the increased expression of autophagy-associated genes in macrophages upon stimulation. nih.gov

By activating autophagy, c-di-AMP may help the host to combat infections by intracellular bacteria. nih.gov Autophagy can directly eliminate pathogens in a process termed xenophagy and also participates in controlling inflammation by, for instance, inhibiting excessive inflammasome activation. nih.gov However, the interplay is complex, as some pathogens have evolved strategies to evade or even exploit the host's autophagy machinery for their own survival. nih.gov The ability of c-di-AMP to induce autophagy suggests it plays a role in tipping the balance in favor of the host's defense. nih.gov For instance, in contrast to some recombinant vaccines that can block autophagic flux, increasing c-di-AMP levels could enhance the host's ability to clear pathogens. nih.gov

Induction of Cytokine and Chemokine Production

A primary consequence of activating the aforementioned immune pathways is the production and secretion of a wide array of cytokines and chemokines, which are crucial for orchestrating the immune response and recruiting immune cells to the site of infection. c-di-AMP is a potent inducer of several inflammatory cytokines and chemokines. nih.gov

In bone marrow-derived macrophages, c-di-AMP has been shown to specifically induce the production of cytokines such as Interleukin-6 (IL-6), and chemokines like CCL3 (also known as MIP-1α), CCL4, and CXCL10. nih.gov The induction of many of these inflammatory mediators is regulated at the post-transcriptional level. c-di-AMP activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov This pathway modulates the expression of mRNAs containing AU-rich elements (AREs) in their 3' untranslated regions, which are common in cytokine and chemokine transcripts. nih.gov Pharmacological inhibition of p38 reduces the c-di-AMP-dependent release of these cytokines, confirming the pathway's importance. nih.govnih.gov

Cytokine/ChemokineInduction by c-di-AMPInvolved Signaling Pathway
IL-6 Potent Inductionp38 MAPK
CCL3 (MIP-1α) Strong Inductionp38 MAPK
CCL4 Potent Inductionp38 MAPK
CXCL2 Inductionp38 MAPK
CXCL10 Specific InductionNot specified
TNF InductionNot specified
IFN-β Potent InductionSTING

Immunomodulatory Properties and Adjuvant Activity

Beyond its role in directly activating innate immune signaling in response to infection, c-di-AMP possesses significant immunomodulatory properties that make it a promising candidate as a vaccine adjuvant, particularly for mucosal vaccines. nih.gov

Mucosal Adjuvant Potential and Mechanisms

Mucosal surfaces are a primary entry point for many pathogens, and inducing a robust immune response at these sites is a key goal of vaccination. c-di-AMP has demonstrated potent efficacy as a mucosal adjuvant in preclinical models. nih.govfrontiersin.org When co-administered with an antigen via a mucosal route, such as intranasally, c-di-AMP promotes both humoral (antibody-based) and cellular immune responses. nih.govfrontiersin.org

The adjuvant activity of c-di-AMP is mediated through its effects on professional antigen-presenting cells (APCs), primarily dendritic cells (DCs) and macrophages. nih.gov c-di-AMP targets these cells, leading to several key activation events:

Upregulation of Co-stimulatory Molecules: It induces the upregulation of T cell co-stimulatory molecules, such as CD80 and CD86, on the surface of DCs. nih.gov This is critical for providing the second signal required for the activation of naive T cells.

Induction of Type I Interferons: c-di-AMP stimulates the production of interferon-β (IFN-β) by DCs and macrophages, a key downstream indicator of pattern recognition receptor (PRR) signaling. nih.gov

Balanced T-Helper Cell Response: It contributes to the development of a balanced T-helper (Th)1, Th2, and Th17 response, which is important for tailoring the immune response to different types of pathogens. nih.gov

By activating APCs in this manner, c-di-AMP helps to overcome immune tolerance and initiates a strong adaptive immune response, leading to the generation of specific memory cells that can provide long-term protection. nih.gov This makes it a valuable tool for enhancing the efficacy of subunit vaccines administered mucosally. nih.gov

Stimulation of Dendritic Cell Maturation and T-cell Activation by c-di-AMP

Cyclic di-AMP (c-di-AMP) has been identified as a potent modulator of the host immune system, particularly in the context of host-pathogen interactions. A key aspect of its immunomodulatory function is its ability to stimulate the maturation of dendritic cells (DCs), which are crucial antigen-presenting cells (APCs) that bridge innate and adaptive immunity. This maturation process is a prerequisite for the subsequent activation of T-cells, leading to a robust and specific immune response.

The interaction of c-di-AMP with dendritic cells initiates a cascade of events that transforms these cells from an immature, antigen-capturing state to a mature, antigen-presenting state. This maturation is characterized by a significant upregulation of molecules on the DC surface that are essential for T-cell activation. Research has demonstrated that both murine and human dendritic cells are direct targets of c-di-AMP. nih.gov

Upon stimulation with c-di-AMP, dendritic cells exhibit a marked increase in the surface expression of Major Histocompatibility Complex (MHC) class II molecules. nih.gov MHC class II molecules are responsible for presenting processed antigens to CD4+ T-helper cells, the orchestration of which is a critical step in initiating an adaptive immune response.

Furthermore, c-di-AMP stimulation leads to the enhanced expression of co-stimulatory molecules, such as CD80 and CD86. nih.gov These molecules on the surface of DCs interact with CD28 on T-cells, providing a crucial second signal for T-cell activation. Without this co-stimulation, T-cells may become anergic or unresponsive. The upregulation of both MHC class II and co-stimulatory molecules by c-di-AMP-treated DCs significantly enhances their capacity to prime naive T-cells.

In addition to the changes in surface molecule expression, c-di-AMP-stimulated dendritic cells also secrete key cytokines that direct the nature of the T-cell response. One of the primary cytokines produced is Interferon-beta (IFN-β). nih.gov The production of IFN-β is a hallmark of the activation of the STING (Stimulator of Interferon Genes) pathway, which is the principal signaling cascade engaged by c-di-AMP in host cells. IFN-β can act in an autocrine and paracrine manner to further promote DC maturation and influence the subsequent T-cell response. Moreover, the activation of dendritic cells by c-di-AMP has been shown to favor a T-helper 1 (Th1) polarized immune response, which is critical for clearing intracellular pathogens. nih.govfrontiersin.org This Th1 bias is often associated with the production of another key cytokine, Interleukin-12 (IL-12), by the dendritic cells.

The culmination of DC maturation induced by c-di-AMP is the effective activation and proliferation of T-cells. Studies have shown that dendritic cells treated with c-di-AMP are more potent at stimulating the proliferation of antigen-specific T-cells compared to untreated DCs. nih.gov This enhanced T-cell activation leads to a more robust cellular immune response, which is essential for combating infections and is a desirable feature for vaccine adjuvants. frontiersin.orgnih.gov The ability of c-di-AMP to promote a balanced Th1/Th2/Th17 response has also been noted, highlighting its versatile role as an immunomodulator. nih.gov

Detailed Research Findings on c-di-AMP-Induced Dendritic Cell Maturation

The following table summarizes the key findings from in vitro studies on the effect of c-di-AMP on murine and human dendritic cells. The data illustrates the upregulation of cell surface markers indicative of maturation and the secretion of the key cytokine, IFN-β.

Cell TypeStimulantParameter MeasuredResultReference
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)c-di-AMP (5 µg/ml)MHC class II (I-A) ExpressionUpregulation observed compared to untreated control. nih.gov
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)c-di-AMP (5 µg/ml)CD80 ExpressionUpregulation observed compared to untreated control. nih.gov
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)c-di-AMP (5 µg/ml)CD86 ExpressionUpregulation observed compared to untreated control. nih.gov
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)c-di-AMPIFN-β SecretionSignificant induction of IFN-β production. nih.gov
Human Myeloid Dendritic Cells (mDCs)c-di-AMP (60 µg/ml)CD80 ExpressionNormalized median fluorescence intensity showed an increase compared to control. nih.gov
Human Myeloid Dendritic Cells (mDCs)c-di-AMP (60 µg/ml)CD83 ExpressionNormalized median fluorescence intensity showed an increase compared to control. nih.gov
Human Myeloid Dendritic Cells (mDCs)c-di-AMP (60 µg/ml)CD86 ExpressionNormalized median fluorescence intensity showed an increase compared to control. nih.gov

Advanced Methodologies and Future Research Directions in C Di Amp Research

Methodologies for c-di-AMP Detection and Quantification

Accurate measurement of intracellular c-di-AMP concentrations is fundamental to understanding its signaling dynamics. A variety of methods, ranging from genetically encoded biosensors to sensitive analytical techniques, have been established to achieve this.

Biosensor-Based Approaches (e.g., FRET Biosensors, Riboswitch-Based Reporters)

Genetically encoded biosensors offer the advantage of monitoring c-di-AMP levels in real-time within living cells, providing valuable insights into the spatio-temporal dynamics of this second messenger.

Förster Resonance Energy Transfer (FRET) Biosensors: FRET-based biosensors for c-di-AMP are engineered proteins that undergo a conformational change upon binding to c-di-AMP. This change alters the distance or orientation between two fused fluorescent proteins, leading to a change in FRET efficiency that can be measured as a ratio of fluorescent emissions. A notable example is a biosensor constructed using the c-di-AMP binding domain of a protein from Listeria monocytogenes, which has been successfully used to monitor c-di-AMP dynamics in bacteria.

Riboswitch-Based Reporters: Naturally occurring c-di-AMP-responsive riboswitches, which are RNA elements that regulate gene expression upon direct binding of c-di-AMP, have been repurposed as reporter systems. researchgate.net These reporters typically consist of the riboswitch aptamer domain fused upstream of a reporter gene, such as one encoding a fluorescent protein or luciferase. In the presence of c-di-AMP, the riboswitch undergoes a conformational change that often leads to transcription termination, resulting in a decrease in reporter gene expression. This inverse correlation between c-di-AMP levels and reporter signal allows for the quantification of intracellular c-di-AMP concentrations. researchgate.net

Biosensor TypePrincipleAdvantagesDisadvantages
FRET Biosensor Conformational change in a c-di-AMP binding protein alters the distance/orientation between two fluorescent proteins, changing FRET efficiency.Real-time, in vivo measurements; provides spatial and temporal information.Can have a limited dynamic range; potential for phototoxicity.
Riboswitch-Based Reporter c-di-AMP binding to a riboswitch aptamer regulates the expression of a downstream reporter gene (e.g., fluorescent protein). researchgate.netHigh specificity; can be used for high-throughput screening. researchgate.netIndirect measurement; slower response time compared to FRET biosensors.

Analytical Chemistry Techniques for Concentration Determination

For precise and absolute quantification of c-di-AMP from cell extracts, analytical chemistry techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify c-di-AMP from other cellular nucleotides. Cell extracts are prepared and injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). The elution of c-di-AMP is monitored by UV absorbance, and its concentration is determined by comparing the peak area to a standard curve of known c-di-AMP concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers the highest sensitivity and specificity for c-di-AMP quantification. This method couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. After separation by LC, c-di-AMP is ionized and fragmented, and specific parent-daughter ion transitions are monitored for highly selective and accurate quantification, even in complex biological matrices. This technique is considered the gold standard for validating results obtained from other methods. pnas.org

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation of c-di-AMP from other nucleotides based on its physicochemical properties, followed by UV detection.Robust and reliable; relatively cost-effective.Lower sensitivity and specificity compared to LC-MS/MS.
LC-MS/MS Separation by liquid chromatography followed by highly specific mass-based detection and fragmentation analysis.High sensitivity and specificity; considered the gold standard for quantification. pnas.orgRequires specialized and expensive equipment; more complex sample preparation.

Experimental Approaches for Identification and Characterization of c-di-AMP Receptors and Effectors

Identifying the proteins and RNA molecules that interact with c-di-AMP is crucial for elucidating its downstream signaling pathways. Several powerful experimental strategies have been developed for this purpose.

Affinity Purification and Chemical Proteomics Screens

These approaches utilize modified versions of c-di-AMP to "fish out" its binding partners from complex cellular lysates.

Affinity Purification: In this technique, c-di-AMP is chemically modified, for instance with a biotin (B1667282) tag, and then immobilized on a solid support such as streptavidin-coated magnetic beads. nih.govspringernature.com When a cell lysate is incubated with these beads, proteins that bind to c-di-AMP are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.govspringernature.com This method has been instrumental in identifying numerous c-di-AMP receptor proteins. nih.govspringernature.com

Chemical Proteomics: This approach employs more sophisticated chemical probes, such as photo-affinity labels, that can be cross-linked to interacting proteins upon UV irradiation. These probes often contain a "clickable" chemical handle that allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification by mass spectrometry. This technique can provide a more direct snapshot of c-di-AMP-protein interactions within a more native cellular context.

Suppressor Mutant Screening and Genetic Analysis

Genetic screens are powerful tools for uncovering functional relationships between genes and signaling pathways. Suppressor mutant screening, in the context of c-di-AMP, involves searching for mutations that can rescue a phenotype caused by either the absence or overproduction of c-di-AMP. For example, by screening for mutations that allow a c-di-AMP-deficient mutant to grow under conditions where it would normally be non-viable, researchers can identify genes encoding proteins that are negatively regulated by c-di-AMP or are involved in pathways that become toxic in its absence. researchgate.net Subsequent whole-genome sequencing of these suppressor mutants can pinpoint the genetic changes responsible for the restored phenotype, thereby identifying novel components of the c-di-AMP signaling network. nih.govasm.org

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput and versatile method for identifying and characterizing protein-ligand interactions. pnas.org The assay is based on the principle that when a mixture of a radiolabeled ligand and a protein is spotted onto a nitrocellulose membrane, the protein and any bound ligand will be immobilized at the center, while the free ligand will diffuse outwards with the solvent through capillary action. pnas.orgpnas.org The amount of bound ligand can then be quantified by phosphor imaging.

This technique has been successfully adapted for the systematic screening of entire libraries of open reading frames (ORFs) to identify novel c-di-AMP binding proteins. nih.govjove.com DRaCALA is particularly powerful as it can be performed with crude cell lysates, bypassing the need for extensive protein purification. nih.govspringernature.com It also allows for the quantitative determination of binding affinities (dissociation constants, Kd) and can be used to assess the specificity of the interaction by competition assays with unlabeled nucleotides. researchgate.net

ApproachPrincipleKey Applications in c-di-AMP Research
Affinity Purification Immobilized c-di-AMP is used to capture binding proteins from cell lysates for identification by mass spectrometry. nih.govspringernature.comIdentification of novel c-di-AMP receptors and effectors. nih.govspringernature.com
Suppressor Mutant Screening Identification of mutations that reverse a phenotype caused by altered c-di-AMP levels. researchgate.netUncovering functional links between c-di-AMP and various cellular processes; identifying genes that modulate c-di-AMP homeostasis. nih.govasm.org
DRaCALA Separation of protein-bound and free radiolabeled c-di-AMP on a nitrocellulose membrane. pnas.orgpnas.orgHigh-throughput screening for c-di-AMP binding proteins; determination of binding affinities and specificity. nih.govjove.comresearchgate.net

High-Throughput Genome-Wide Screens

High-throughput genome-wide screens have become instrumental in unraveling the complexities of cyclic di-AMP (c-di-AMP) signaling networks. These unbiased approaches allow for the systematic identification of genes and pathways that interact with the c-di-AMP machinery, providing a global view of its regulatory influence. Techniques such as Transposon Sequencing (Tn-Seq) and advanced variations like Insertion-sequencing-based genetic interaction screening (IRB-Seq) have been pivotal in this endeavor. nih.govnih.gov

Tn-Seq, for instance, involves the creation of a large library of mutants, each with a single transposon insertion at a random location in the genome. By comparing the fitness of these mutants under different conditions, such as high or low c-di-AMP levels, researchers can identify genes that are essential for survival in the context of altered c-di-AMP signaling. This method has been successfully used to identify genetic interactions with c-di-AMP synthases and phosphodiesterases by screening for secondary mutations that alleviate the phenotypes associated with mutants in these enzymes. nih.gov

A more quantitative approach, IRB-Seq, has been developed to enable high-throughput genetic interaction screens with minimal sequencing preparation. nih.gov This method allows for the identification of both aggravating (synthetic lethal) and alleviating (suppressor) genetic interactions, providing a more comprehensive understanding of c-di-AMP function. nih.gov For example, in the cyanobacterium Synechococcus elongatus, IRB-Seq was employed to elucidate the role of c-di-AMP in nighttime survival, identifying pathways related to oxidative stress management and potassium transport as being functionally linked to c-di-AMP signaling. nih.gov

Another innovative high-throughput screening method utilizes biosensors, such as the Bacillus subtilis c-di-AMP-binding kimA riboswitch linked to a reporter gene like yfp (yellow fluorescent protein). researchgate.net In this system, high cellular c-di-AMP levels lead to the binding of the riboswitch, resulting in the formation of a transcription terminator and a low fluorescence signal. researchgate.net Conversely, low c-di-AMP levels result in high fluorescence. This biosensor-based approach has been used in a genetic screen to identify novel factors in Staphylococcus aureus that impact cellular c-di-AMP levels, including the ribonucleotide reductase. asm.org

These genome-wide screening methodologies have significantly advanced our understanding of the broad physiological roles of c-di-AMP, which are known to include the control of growth, cell wall homeostasis, biofilm formation, and virulence gene expression. wikipedia.org

Screening MethodPrincipleApplication in c-di-AMP ResearchKey Findings
Transposon Sequencing (Tn-Seq) Random insertion of transposons to create a mutant library; sequencing to identify insertion sites and assess mutant fitness.Identification of genetic suppressors of c-di-AMP synthase and phosphodiesterase mutants. nih.govRevealed genes involved in osmotic stress response as suppressors of c-di-AMP null mutations. nih.gov
IRB-Seq A quantitative, high-throughput method for mapping genetic interactions based on transposon insertion sequencing. nih.govElucidation of c-di-AMP function in Synechococcus elongatus nighttime survival. nih.govImplicated c-di-AMP in oxidative stress management and potassium transport. nih.gov
Riboswitch-based Biosensor Screen Use of a c-di-AMP-responsive riboswitch controlling a reporter gene to screen for mutants with altered c-di-AMP levels. researchgate.netIdentification of novel genetic factors regulating c-di-AMP production in Staphylococcus aureus. asm.orgIdentified the ribonucleotide reductase as a modulator of cellular c-di-AMP levels. asm.org

Structural Elucidation Techniques for c-di-AMP and its Complexes (e.g., X-ray Crystallography, NMR Spectroscopy)

Understanding the molecular mechanisms of c-di-AMP signaling requires detailed structural information of the second messenger itself, its synthesizing and degrading enzymes, and its effector complexes. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of diadenylate cyclases (DACs), the enzymes that synthesize c-di-AMP from two molecules of ATP. nih.govnih.gov For instance, crystal structures of the CdaA enzyme from Listeria monocytogenes have been solved in its apo state, in a post-catalytic state bound to c-di-AMP, and in a complex with AMP. nih.govnih.gov These structures have provided critical insights into the catalytic mechanism, including the role of a flexible tyrosine residue in the active site that is essential for enzymatic activity. nih.govresearcher.life Crystallographic studies have also shed light on the oligomeric states of DACs, suggesting that dimerization and potentially higher-order oligomerization are necessary for catalytic activity. nih.gov Furthermore, crystallographic fragment screening has emerged as a powerful tool for structure-based drug design, enabling the identification of small molecule fragments that bind to enzymes like CdaA, which can serve as starting points for the development of novel antibiotics. iucr.org

NMR spectroscopy , while less frequently reported for c-di-AMP itself, is a powerful technique for studying the structure and dynamics of molecules in solution. It is particularly useful for characterizing the conformations of flexible molecules and for studying molecular interactions. In the context of c-di-AMP research, NMR could be applied to study the conformational changes in c-di-AMP and its protein or RNA receptors upon binding.

The structural data obtained from these techniques are crucial for a detailed understanding of how c-di-AMP levels are regulated and how this signaling molecule interacts with its various targets to elicit downstream physiological effects.

Genetic and Molecular Biology Tools for Functional Analysis (e.g., Targeted Gene Deletions, Overexpression Studies, Transcriptome and Proteome Profiling)

A variety of genetic and molecular biology tools are essential for dissecting the functional roles of c-di-AMP in bacteria. These approaches allow for the manipulation of intracellular c-di-AMP concentrations and the analysis of the resulting physiological and molecular changes.

Targeted gene deletions of the genes encoding c-di-AMP synthases (diadenylate cyclases) and phosphodiesterases are a fundamental approach to studying the effects of c-di-AMP deficiency or accumulation. nih.gov For example, deleting the dacA gene, which encodes the primary diadenylate cyclase in many bacteria, can lead to a c-di-AMP-null phenotype. nih.gov In some bacteria, such as Staphylococcus aureus and Listeria monocytogenes, dacA is essential for growth under standard laboratory conditions, highlighting the critical role of c-di-AMP in these organisms. nih.govmdpi.com Conversely, deleting genes that encode phosphodiesterases, such as gdpP, results in elevated intracellular c-di-AMP levels. researchgate.net Studying these mutant strains has revealed the involvement of c-di-AMP in a wide array of cellular processes, including cell wall homeostasis, stress responses, and biofilm formation. nih.govresearchgate.net

Overexpression studies , where genes for diadenylate cyclases or phosphodiesterases are placed under the control of inducible promoters, provide a means to artificially manipulate c-di-AMP levels in a controlled manner. This approach complements gene deletion studies and allows for the investigation of dose-dependent effects of c-di-AMP on cellular physiology.

Transcriptome and proteome profiling offer a global view of the cellular response to changes in c-di-AMP levels. Transcriptomic analyses, such as microarray or RNA-sequencing, can identify genes whose expression is altered in mutants with dysregulated c-di-AMP signaling. Similarly, proteomic analyses, often employing techniques like mass spectrometry, can reveal changes in protein abundance in response to varying c-di-AMP concentrations. nih.govutupub.fi For example, proteomic analysis of macrophages treated with cyclic dinucleotides has helped to delineate the cellular pathways that are affected by these signaling molecules. nih.govutupub.fi These global approaches are crucial for identifying the downstream targets and regulatory networks controlled by c-di-AMP.

Genetic/Molecular ToolPurposeExample Application in c-di-AMP Research
Targeted Gene Deletions To eliminate the function of a specific gene and study the resulting phenotype.Deletion of dacA in S. pyogenes to investigate the role of c-di-AMP in growth and virulence. nih.gov
Overexpression Studies To increase the expression of a specific gene to study the effects of its product's overabundance.Overexpression of gdpP in S. aureus to reduce c-di-AMP levels and assess the impact on biofilm formation. researchgate.net
Transcriptome Profiling To analyze the complete set of RNA transcripts in a cell under specific conditions.Comparing the transcriptomes of wild-type and c-di-AMP signaling mutants to identify regulated genes.
Proteome Profiling To analyze the entire complement of proteins in a cell under specific conditions.Proteomic analysis of RAW macrophages treated with c-di-AMP to identify affected cellular pathways. nih.gov

Elucidation of Unidentified c-di-AMP Regulatory Networks and Targets

A key area of ongoing research is the identification of novel protein and RNA receptors for c-di-AMP, as well as the elucidation of the upstream signals that modulate the activity of c-di-AMP synthases and phosphodiesterases. While several c-di-AMP targets have been identified, many components of its regulatory networks remain unknown.

Affinity pull-down assays coupled with mass spectrometry are a common biochemical approach to identify novel c-di-AMP binding proteins. plos.org In this method, c-di-AMP is immobilized on a solid support (e.g., agarose (B213101) beads) and incubated with a cellular lysate. frontiersin.org Proteins that bind to c-di-AMP can then be isolated and identified. frontiersin.org This technique has been successfully used to identify c-di-AMP effectors in various bacteria. frontiersin.org

Genetic screens, as described in section 6.2.4, also play a crucial role in uncovering new components of c-di-AMP signaling pathways. By identifying genes that, when mutated, lead to altered c-di-AMP levels or suppress the phenotypes of c-di-AMP signaling mutants, researchers can pinpoint new regulatory proteins. asm.org For instance, a screen in Staphylococcus aureus identified a link between purine (B94841) metabolism and the c-di-AMP signaling network. researchgate.net

Exploration of c-di-AMP Roles in Diverse Microbial Ecosystems (e.g., Microbiomes, Environmental Niches)

The role of c-di-AMP is increasingly being studied beyond the confines of laboratory culture conditions and in the context of complex microbial ecosystems. This research is revealing that c-di-AMP is not only an intracellular second messenger but can also function as an extracellular signal, mediating interactions between bacteria and between bacteria and their hosts.

In the context of plant microbiomes, c-di-AMP has been shown to be secreted by the plant-growth-promoting bacterium Bacillus subtilis. asm.org Extracellular c-di-AMP can influence biofilm formation and plant attachment in this bacterium, suggesting a role in interbacterial communication within the rhizosphere. asm.org This discovery highlights a previously unappreciated role for c-di-AMP as a chemical signal in environmental settings. asm.orgasm.org

Within host-associated microbiomes, c-di-AMP released by commensal bacteria can also have significant effects. For example, c-di-AMP from the gut commensal Akkermansia muciniphila has been identified as a key immune-stimulating molecule that can enhance the efficacy of cancer immunotherapy. oup.com This demonstrates that c-di-AMP can act as a microbe-associated molecular pattern (PAMP) that is recognized by the host immune system. frontiersin.org

The ability of bacteria to release c-di-AMP into the extracellular environment, either through active transport via efflux pumps or through cell lysis, adds another layer of complexity to its signaling functions. nih.govnih.gov Understanding the roles of extracellular c-di-AMP in diverse microbial ecosystems, from soil and aquatic environments to the gut microbiomes of animals and humans, is a rapidly emerging field of research with potential implications for agriculture, environmental microbiology, and human health.

Emerging Avenues for Modulating c-di-AMP Signaling Pathways

Given the essentiality of c-di-AMP in many pathogenic bacteria, the enzymes involved in its synthesis and degradation are attractive targets for the development of novel antimicrobial agents. umd.edu Research is actively pursuing the identification and characterization of small molecule inhibitors of diadenylate cyclases. umd.edu High-throughput screening of chemical libraries, coupled with structural biology approaches, is being used to identify compounds that can specifically block the production of c-di-AMP, thereby leading to bacterial cell death. iucr.orgumd.edu

Conversely, in some contexts, it may be desirable to enhance c-di-AMP signaling. For instance, as c-di-AMP is a potent activator of the host immune system, small molecule activators of diadenylate cyclases or inhibitors of phosphodiesterases could potentially be developed as vaccine adjuvants or immunomodulatory agents. frontiersin.org

Another strategy for modulating c-di-AMP signaling is to target its effector proteins. By developing molecules that either block or mimic the binding of c-di-AMP to its receptors, it may be possible to specifically interfere with downstream physiological processes controlled by this second messenger.

The development of these modulatory molecules relies heavily on the advanced methodologies discussed in the preceding sections, including high-throughput screening, structural elucidation, and a deep understanding of the genetic and molecular basis of c-di-AMP signaling. As our knowledge of the intricate c-di-AMP regulatory networks expands, so too will the opportunities for developing novel therapeutic and biotechnological applications based on the modulation of this essential bacterial signaling pathway.

Q & A

Q. What controls are critical when assessing c-di-AMP’s role in host-pathogen interactions?

  • Methodological Answer : Include bacterial mutants lacking c-di-AMP synthases (ΔdisA) and complemented strains. For host assays, use c-di-AMP phosphodiesterase-treated samples to confirm specificity . Monitor off-target effects via RNA-seq (e.g., non-STING immune pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-di-AMP diammonium
Reactant of Route 2
c-di-AMP diammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.